Product packaging for N-(3-bromobenzyl)-N-(tert-butyl)amine(Cat. No.:CAS No. 133042-85-0)

N-(3-bromobenzyl)-N-(tert-butyl)amine

Cat. No.: B159411
CAS No.: 133042-85-0
M. Wt: 242.16 g/mol
InChI Key: WFZPSZJEHGCKDJ-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-N-(tert-butyl)amine is a brominated aromatic amine that serves as a valuable chemical intermediate in medicinal chemistry and drug discovery research. Its molecular structure, featuring a tertiary amine group and a bromophenyl moiety, is engineered for further functionalization, making it a versatile building block for the synthesis of more complex bioactive molecules . The presence of the bromine atom is particularly significant, as it enables the compound to participate in various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are fundamental methods for creating carbon-carbon and carbon-heteroatom bonds in advanced synthetic workflows . From a pharmacological perspective, this compound is a derivative of the N-benzyl-tert-butylamine scaffold. Metabolic studies on related compounds indicate that the N-benzyl-tert-butylamine structure can be processed in vitro by hepatic microsomal preparations to form metabolites including a corresponding nitrone and benzaldehyde . This provides a valuable research tool for investigating metabolic pathways. Furthermore, structurally similar benzamide derivatives featuring halogen atoms and tertiary amine groups have been extensively investigated as high-affinity ligands for the sigma-1 receptor (S1R), a protein chaperone implicated in a range of central nervous system (CNS) pathologies including neurodegenerative diseases, pain, and depression . Researchers can utilize this compound as a key precursor in the design and synthesis of potential S1R ligands to explore novel treatments for neurological disorders . The compound's well-defined molecular framework and reactivity profile make it suitable for specialized synthetic applications aimed at developing new therapeutic candidates. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16BrN B159411 N-(3-bromobenzyl)-N-(tert-butyl)amine CAS No. 133042-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZPSZJEHGCKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359396
Record name N-(3-bromobenzyl)-N-(tert-butyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133042-85-0
Record name N-(3-bromobenzyl)-N-(tert-butyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(3-bromobenzyl)-N-(tert-butyl)amine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of N-(3-bromobenzyl)-N-(tert-butyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a tertiary amine with potential applications in organic synthesis and pharmaceutical research. This document provides a comprehensive overview of its chemical properties, plausible synthetic routes, and expected spectroscopic characteristics. Due to the limited availability of experimental data for this specific isomer, information from the closely related N-(4-bromobenzyl)-N-(tert-butyl)amine and general chemical principles are utilized to provide a thorough technical guide.

Chemical Properties

Table 1: Chemical and Physical Properties

PropertyValue (for this compound)Value (for N-(4-bromobenzyl)-N-(tert-butyl)amine)
CAS Number 133042-85-0[2]87384-76-7[1]
Molecular Formula C₁₁H₁₆BrNC₁₁H₁₆BrN[1]
Molecular Weight 242.16 g/mol 242.16 g/mol [1]
Boiling Point Not available277.2 °C at 760 mmHg[1]
Melting Point Not availableNot available[1]
Density Not available1.23 g/cm³[1]
Solubility Not availableNot available[1]
Flash Point Not available121.4 °C[1]
Refractive Index Not available1.531[1]

Synthesis Methodologies

The synthesis of this compound can be approached through several standard organic chemistry transformations. The two most common and practical methods are detailed below as hypothetical experimental protocols.

Reductive Amination of 3-Bromobenzaldehyde

Reductive amination is a widely used method for the formation of amines from carbonyl compounds.[3] This process involves the initial formation of an imine or enamine from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction to the corresponding amine.

Experimental Protocol:

  • Imine Formation: To a solution of 3-bromobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add tert-butylamine (1.1 equivalents). The reaction mixture is stirred at room temperature. The progress of the imine formation can be monitored by techniques like TLC or GC-MS.

  • Reduction: Once the imine formation is complete or has reached equilibrium, a reducing agent is added portion-wise at 0 °C. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Work-up: After the reduction is complete, the reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

G Reductive Amination Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Bromobenzaldehyde 3-Bromobenzaldehyde Imine Formation Imine Formation 3-Bromobenzaldehyde->Imine Formation tert-Butylamine tert-Butylamine tert-Butylamine->Imine Formation Reduction Reduction Imine Formation->Reduction Intermediate Work-up & Purification Work-up & Purification Reduction->Work-up & Purification This compound This compound Work-up & Purification->this compound

Caption: Workflow for the synthesis of this compound via reductive amination.

Nucleophilic Substitution of 3-Bromobenzyl Bromide

This method involves the direct alkylation of tert-butylamine with 3-bromobenzyl bromide. As tert-butylamine is a primary amine, over-alkylation to form a quaternary ammonium salt is a potential side reaction, which can be minimized by using an excess of the amine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzyl bromide (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.

  • Amine Addition: Add an excess of tert-butylamine (2-3 equivalents) to the solution. The use of a non-nucleophilic base, such as potassium carbonate or triethylamine, can also be employed to scavenge the HBr formed during the reaction.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution. The reaction progress is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with water and brine to remove any remaining salts and amine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is then purified by column chromatography.

G Nucleophilic Substitution Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Bromobenzyl Bromide 3-Bromobenzyl Bromide SN2 Reaction SN2 Reaction 3-Bromobenzyl Bromide->SN2 Reaction tert-Butylamine tert-Butylamine tert-Butylamine->SN2 Reaction Work-up & Purification Work-up & Purification SN2 Reaction->Work-up & Purification This compound This compound Work-up & Purification->this compound

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for this compound is not currently available. The following are predicted spectral characteristics based on the structure of the molecule and data from analogous compounds.

¹H NMR Spectroscopy
  • Aromatic Protons: Signals corresponding to the protons on the brominated benzene ring are expected in the aromatic region (δ 7.0-7.5 ppm). The substitution pattern will lead to a complex splitting pattern.

  • Benzyl Protons: A singlet corresponding to the two benzylic protons (-CH₂-) is expected around δ 3.6-3.8 ppm.

  • tert-Butyl Protons: A sharp singlet for the nine equivalent protons of the tert-butyl group is anticipated around δ 1.1-1.3 ppm.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Signals for the six carbons of the benzene ring will appear in the range of δ 120-145 ppm. The carbon attached to the bromine atom will be shifted downfield.

  • Benzyl Carbon: The benzylic carbon (-CH₂-) signal is expected around δ 50-55 ppm.

  • tert-Butyl Carbons: The quaternary carbon of the tert-butyl group should appear around δ 50-55 ppm, and the three methyl carbons will give a signal around δ 28-30 ppm.

IR Spectroscopy
  • C-H Stretching: Aliphatic C-H stretching from the benzyl and tert-butyl groups will be observed around 2850-3000 cm⁻¹. Aromatic C-H stretching will appear above 3000 cm⁻¹.

  • C-N Stretching: A medium to weak absorption band for the C-N stretching of the tertiary amine is expected in the region of 1250–1020 cm⁻¹.

  • Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region will be indicative of the benzene ring.

  • C-Br Stretching: A band in the fingerprint region, typically around 600-500 cm⁻¹, can be attributed to the C-Br bond.

Mass Spectrometry
  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 241 and an (M+2)⁺ peak of similar intensity at m/z 243, which is characteristic of a compound containing one bromine atom.

  • Fragmentation: A prominent fragment would be the loss of a methyl group from the tert-butyl moiety, resulting in a peak at m/z 226/228. Another significant fragmentation pathway would be the cleavage of the benzyl-nitrogen bond, leading to a tropylium-like ion or a bromobenzyl cation.

Biological Activity

Currently, there is no publicly available information on the biological activity or potential applications in drug development for this compound. However, the presence of the benzylamine scaffold, a common motif in many biologically active compounds, suggests that this molecule could be a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.[1] Further research is required to explore its pharmacological profile.

Conclusion

This compound is a compound for which detailed experimental data is scarce. This guide provides a foundational understanding of its chemical properties, plausible and detailed synthetic routes, and expected spectroscopic features based on established chemical principles and data from closely related structures. This information serves as a valuable resource for researchers interested in the synthesis and potential applications of this and similar molecules in organic and medicinal chemistry. Further experimental investigation is necessary to fully characterize this compound and explore its potential.

References

In-Depth Technical Guide: N-(3-bromobenzyl)-N-(tert-butyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 133042-85-0

This technical guide provides a comprehensive overview of N-(3-bromobenzyl)-N-(tert-butyl)amine, a tertiary amine of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of detailed experimental data for this specific compound, this guide also includes information on general synthetic methodologies and data for structurally related compounds to provide a foundational understanding.

Core Compound Data

PropertyValue
CAS Number 133042-85-0[1][2]
Molecular Formula C₁₁H₁₆BrN
Molecular Weight 242.16 g/mol
IUPAC Name N-(3-bromobenzyl)-2-methylpropan-2-amine
Canonical SMILES CC(C)(C)NCC1=CC(=CC=C1)Br
Purity Typically available at ≥95%
Storage Conditions 2-8°C

Synthesis and Experimental Protocols

General Experimental Protocol: N-Alkylation of tert-Butylamine

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • 3-bromobenzyl bromide (or chloride)

  • tert-Butylamine

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., acetonitrile, dimethylformamide (DMF), dichloromethane (DCM))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reagents for workup and purification (e.g., diethyl ether, saturated sodium bicarbonate solution, brine, silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromobenzyl bromide (1 equivalent) in the chosen solvent.

  • Addition of Amine and Base: Add tert-butylamine (typically 1.1 to 2 equivalents) to the solution, followed by the addition of the base (typically 1.5 to 3 equivalents). The use of excess amine and a base is crucial to neutralize the hydrobromic acid formed during the reaction and to drive the reaction to completion, minimizing the formation of the quaternary ammonium salt by-product.

  • Reaction Conditions: Stir the reaction mixture at room temperature or elevate the temperature as needed (e.g., reflux) to ensure the reaction proceeds. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (the hydrobromide salt of the base or excess amine) has formed, it can be removed by filtration. The filtrate is then typically washed with water or a saturated aqueous solution of sodium bicarbonate to remove any remaining acid and unreacted starting materials. The organic layer is then washed with brine, dried over anhydrous sodium or magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Logical Workflow for Synthesis

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 3_bromobenzyl_bromide 3-Bromobenzyl Bromide Reaction_Mixture Reaction Mixture 3_bromobenzyl_bromide->Reaction_Mixture tert_butylamine tert-Butylamine tert_butylamine->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Washing Aqueous Washing Filtration->Washing Drying Drying Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Column_Chromatography Column Chromatography Solvent_Removal->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product G Start This compound (Building Block) Mod Chemical Modification (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) Start->Mod Introduces Structural Diversity Lib Library of Analogs Mod->Lib Screen Biological Screening (e.g., Receptor Binding Assays) Lib->Screen Hit Hit Compound Identification Screen->Hit Lead Lead Optimization Hit->Lead Structure-Activity Relationship (SAR) Studies Dev Drug Candidate Development Lead->Dev

References

An In-depth Technical Guide to the Molecular Structure of N-(3-bromobenzyl)-N-(tert-butyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of N-(3-bromobenzyl)-N-(tert-butyl)amine. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Molecular Structure and Identification

This compound is a tertiary amine featuring a benzyl group substituted with a bromine atom at the meta position, and a sterically hindering tert-butyl group attached to the nitrogen atom.

IdentifierValue
IUPAC Name This compound
CAS Number 133042-85-0
Molecular Formula C₁₁H₁₆BrN
Molecular Weight 242.16 g/mol
Canonical SMILES CC(C)(C)NCC1=CC=CC(=C1)Br
InChI InChI=1S/C11H16BrN/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7H,8H2,1-3H3
InChIKey WFZPSZJEHGCKDJ-UHFFFAOYSA-N

Physicochemical Properties

PropertyPredicted Value
Boiling Point ~277 °C at 760 mmHg[1]
Flash Point ~121 °C[1]
Density ~1.23 g/cm³[1]
Refractive Index ~1.531[1]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the analysis of its structural components and comparison with similar molecules.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons (C₆H₄): Multiple signals in the range of δ 7.0-7.5 ppm. The splitting pattern will be complex due to the meta-substitution.

  • Benzylic Protons (CH₂): A singlet expected around δ 3.6-3.8 ppm.

  • tert-Butyl Protons (C(CH₃)₃): A sharp singlet at approximately δ 1.1-1.3 ppm, integrating to nine protons.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-145 ppm), with the carbon attached to the bromine atom appearing at a characteristic chemical shift.

  • Benzylic Carbon (CH₂): A signal around δ 55-60 ppm.

  • Quaternary Carbon (C(CH₃)₃): A signal in the range of δ 50-55 ppm.

  • Methyl Carbons (C(CH₃)₃): A single signal around δ 28-30 ppm.

Infrared (IR) Spectroscopy (Predicted): As a tertiary amine, this compound will not exhibit N-H stretching bands.[2] Key absorptions would include:

  • C-H stretching (aromatic): Above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Below 3000 cm⁻¹.

  • C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N stretching: In the 1250-1020 cm⁻¹ range for the aliphatic amine portion.[2]

  • C-Br stretching: Typically observed in the fingerprint region.

Mass Spectrometry (Predicted): The mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound. Common fragmentation patterns would involve the loss of the tert-butyl group and cleavage at the benzylic position.

Synthesis Protocols

The synthesis of this compound can be achieved through several established synthetic routes for N-alkylation of amines. Two primary methods are reductive amination and nucleophilic substitution.

Reductive Amination of 3-Bromobenzaldehyde

This is a two-step, one-pot reaction that involves the formation of an imine intermediate followed by its reduction.

G reagent1 3-Bromobenzaldehyde intermediate Imine Intermediate reagent1->intermediate Condensation reagent2 tert-Butylamine reagent2->intermediate product This compound intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) reducing_agent->product

Figure 1. Reductive Amination Workflow

Experimental Protocol:

  • Imine Formation: To a solution of 3-bromobenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add tert-butylamine (1.1 eq). The reaction mixture is stirred at room temperature. The formation of the imine can be monitored by techniques such as TLC or GC-MS.

  • Reduction: Once imine formation is complete, a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) is added portion-wise to the reaction mixture.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Nucleophilic Substitution of 3-Bromobenzyl Halide

This method involves the direct alkylation of tert-butylamine with a 3-bromobenzyl halide (e.g., bromide or chloride).

G reagent1 3-Bromobenzyl Bromide product This compound reagent1->product SN2 Reaction reagent2 tert-Butylamine reagent2->product base Base (e.g., K₂CO₃, Et₃N) base->product

Figure 2. Nucleophilic Substitution Workflow

Experimental Protocol:

  • Reaction Setup: A mixture of 3-bromobenzyl bromide (1.0 eq), tert-butylamine (2.0-3.0 eq to act as both reactant and base, or 1.1 eq with an external base), and a non-nucleophilic base such as potassium carbonate or triethylamine (if using stoichiometric tert-butylamine) is prepared in a suitable solvent like acetonitrile or DMF.

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) and monitored by TLC or GC-MS until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the presence of the tertiary amine and the bromo-substituted aromatic ring.

  • Tertiary Amine: The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic properties to the molecule. It can react with acids to form ammonium salts and with electrophiles. The bulky tert-butyl group, however, can sterically hinder reactions at the nitrogen center.

  • Bromophenyl Group: The bromine atom on the aromatic ring can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at the meta-position. This makes this compound a potentially valuable building block in the synthesis of more complex molecules.

Applications in Drug Development: While there is no specific information on the biological activity of this compound itself, the N-benzyl-tert-butylamine scaffold is present in some pharmacologically active compounds. Its derivatives could be explored for various therapeutic targets. The ability to functionalize the aromatic ring via the bromo substituent provides a handle for structure-activity relationship (SAR) studies in drug discovery programs. For instance, similar N-benzylamine derivatives are investigated for their potential as enzyme inhibitors or receptor modulators.

Conclusion

This compound is a versatile synthetic intermediate with potential applications in organic synthesis and medicinal chemistry. While detailed experimental data for this specific isomer is limited in the public domain, its properties and reactivity can be reliably predicted. The synthetic protocols outlined provide a clear pathway for its preparation, opening avenues for its use in the development of novel compounds and materials. Further research into the spectroscopic characterization and biological evaluation of this compound and its derivatives is warranted.

References

Spectroscopic and Synthetic Profile of N-(3-bromobenzyl)-N-(tert-butyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed synthetic protocol for N-(3-bromobenzyl)-N-(tert-butyl)amine. Due to the limited availability of direct experimental data for this specific compound, the spectroscopic information presented herein is a reasoned estimation based on the analysis of structurally related analogs.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known data of similar compounds, including N-benzyl-tert-butylamine and 3-bromobenzylamine, and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.45d1HAr-H
~7.35s1HAr-H
~7.20t1HAr-H
~7.15d1HAr-H
~3.70s2H-CH₂-
~1.10s9H-C(CH₃)₃
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~143Ar-C (quaternary)
~131Ar-CH
~130Ar-CH
~129Ar-CH
~126Ar-CH
~122Ar-C-Br
~56-C(CH₃)₃ (quaternary)
~50-CH₂-
~29-C(CH₃)₃
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H stretch
2970-2860StrongAliphatic C-H stretch
1600, 1470Medium-StrongAromatic C=C stretch
1450MediumCH₃ bending
1200MediumC-N stretch
1070MediumAromatic C-Br stretch
780, 680StrongAromatic C-H out-of-plane bend
Table 4: Predicted Mass Spectrometry Data
m/zRelative IntensityAssignment
241/243Moderate[M]⁺ (Molecular ion with Br isotopes)
226/228High[M-CH₃]⁺
184/186Moderate[M-C(CH₃)₃]⁺
170/172Moderate[Br-C₆H₄-CH₂]⁺
91High[C₇H₇]⁺ (tropylium ion)
57Very High[C(CH₃)₃]⁺

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be effectively achieved via reductive amination of 3-bromobenzaldehyde with tert-butylamine.

Materials:

  • 3-Bromobenzaldehyde

  • tert-Butylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzaldehyde (1.0 eq) and anhydrous dichloromethane.

  • Amine Addition: Add tert-butylamine (1.2 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by NMR, IR, and MS analysis.

Visualizing the Synthesis

The following diagram illustrates the synthetic workflow for the preparation of this compound.

SynthesisWorkflow Reagents 3-Bromobenzaldehyde + tert-Butylamine Imine_Formation Imine Formation (Stir at RT, 1h) Reagents->Imine_Formation Solvent DCM Solvent->Imine_Formation Reduction Reduction (0°C to RT, 12-16h) Imine_Formation->Reduction Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Reduction Workup Aqueous Workup (NaHCO₃, Extraction) Reduction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide on the Solubility and Stability Profile of N-(3-bromobenzyl)-N-(tert-butyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the specific solubility and stability of N-(3-bromobenzyl)-N-(tert-butyl)amine is limited. This guide provides a comprehensive framework based on the known properties of structurally similar compounds and established methodologies for determining the physicochemical characteristics of pharmaceutical compounds. The protocols and data tables presented herein are illustrative templates for researchers and drug development professionals.

Introduction

This compound is a tertiary amine containing a bromobenzyl group and a tert-butyl group attached to the nitrogen atom. Its structural features suggest potential applications as an intermediate in organic synthesis and pharmaceutical research. An understanding of its solubility and stability is crucial for its handling, formulation, and development as a potential drug candidate. This document outlines the theoretical considerations and experimental protocols for characterizing the solubility and stability profile of this compound.

General Physicochemical Properties (Inferred):

  • Appearance: Likely a liquid or a low-melting solid at room temperature.

  • Basicity: The presence of the tertiary amine group confers basic properties to the molecule. It is expected to form salts with acids.

  • Solubility: Due to the bulky hydrophobic groups (bromobenzyl and tert-butyl), low solubility in water is anticipated. Solubility is expected to be higher in organic solvents. Acidic aqueous solutions may exhibit higher solubility due to the formation of the corresponding ammonium salt.

  • Stability: The molecule may be susceptible to oxidation at the benzylic position and the amine nitrogen. It may also be sensitive to light. The carbon-bromine bond could be susceptible to nucleophilic substitution under certain conditions.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections detail the protocols for determining the solubility of this compound in various media.

Based on the principle of "like dissolves like," the compound is expected to be soluble in nonpolar and polar aprotic organic solvents and less soluble in polar protic solvents like water.

This protocol aims to determine the equilibrium solubility of the compound in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Calibrated analytical balance

  • HPLC system with a suitable column and detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials for the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.

  • The experiment should be performed in triplicate for each solvent.

The results of the solubility studies would be presented in a table similar to the one below.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)
Water25
0.1 N HCl25
PBS (pH 7.4)25
Ethanol25
Methanol25
Acetonitrile25
DMSO25
Water37
0.1 N HCl37
PBS (pH 7.4)37

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2]

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule.[3][4][5] These studies are also crucial for developing and validating stability-indicating analytical methods.[6]

General Procedure for Forced Degradation:

  • Prepare stock solutions of this compound in a suitable solvent.

  • Expose the solutions to various stress conditions as detailed below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute for analysis.

  • Analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Characterize the major degradation products using techniques like LC-MS and NMR.

Stress Conditions:

  • Acidic Hydrolysis: Treat the drug solution with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.

  • Basic Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Tertiary amines are particularly susceptible to oxidation.[3]

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) and a solution of the compound to heat (e.g., 60 °C).

  • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

The results from the forced degradation studies should be tabulated to summarize the extent of degradation and the number of degradation products formed.

Stress ConditionTime (hours)% Degradation of Parent CompoundNumber of Degradation Products
0.1 N HCl (60 °C)2, 4, 8, 24
0.1 N NaOH (RT)2, 4, 8, 24
3% H₂O₂ (RT)2, 4, 8, 24
Thermal (60 °C, solution)24, 48, 72
Photolytic (ICH Q1B)-

Visualizations

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 equil1 Incubate with shaking (e.g., 24-48h at 25°C) prep2->equil1 analysis1 Centrifuge sample equil1->analysis1 analysis2 Collect and dilute supernatant analysis1->analysis2 analysis3 Inject into HPLC analysis2->analysis3 analysis4 Quantify concentration analysis3->analysis4 result result analysis4->result Determine Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_environmental Environmental Factors cluster_chemical Chemical Environment compound This compound Stability degradation Degradation Products compound->degradation leads to temp Temperature temp->compound humidity Humidity humidity->compound light Light (UV/Vis) light->compound ph pH (Hydrolysis) ph->compound oxygen Oxygen (Oxidation) oxygen->compound excipients Excipient Interaction excipients->compound

Caption: Factors Influencing the Stability of the Compound.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this guide provides a robust framework for its characterization. By following the detailed protocols for solubility and stability testing, researchers and drug development professionals can generate the necessary data to evaluate its potential as a pharmaceutical candidate. The provided templates for data presentation and the visual workflows offer a clear structure for conducting and reporting these critical studies. Further research is warranted to elucidate the precise physicochemical properties of this compound.

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of N-(3-bromobenzyl)-N-(tert-butyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The novel compound N-(3-bromobenzyl)-N-(tert-butyl)amine holds potential within the realms of pharmaceutical research and development. However, as a substance with a limited public safety profile, researchers and laboratory personnel must approach its handling with the utmost caution. This in-depth technical guide outlines the presumed safety and handling precautions for this compound, based on the safety profiles of structurally similar compounds. It is imperative to note that in the absence of a specific Safety Data Sheet (SDS), a comprehensive, compound-specific risk assessment must be conducted before any handling.

Hazard Identification and Classification

Hazard ClassPotential Hazard StatementRationale
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledAromatic amines and halogenated compounds can exhibit systemic toxicity.[1]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage OR H315: Causes skin irritationAmines are often corrosive or irritating to the skin.[2]
Serious Eye Damage/Eye Irritation H318: Causes serious eye damage OR H319: Causes serious eye irritationCorrosive and irritant nature of amines poses a significant risk to eyes.[1]
Respiratory Sensitization H335: May cause respiratory irritationInhalation of amine vapors can irritate the respiratory tract.[1]
Hazardous to the Aquatic Environment H412: Harmful to aquatic life with long lasting effectsHalogenated aromatic compounds can be persistent and toxic to aquatic organisms.

Presumed GHS Pictograms:

Due to the anticipated hazards, the following GHS pictograms should be considered for labeling and handling protocols:

  • Corrosion: For potential skin burns and serious eye damage.

  • Health Hazard/Exclamation Mark: For acute toxicity and skin/eye irritation.

  • Environment: For potential aquatic toxicity.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical when handling this compound.

Engineering Controls

All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4] The work area must be equipped with readily accessible eyewash stations and safety showers.[2][3] Ensure adequate ventilation to prevent the accumulation of vapors.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. The following table details the required equipment.

PPE CategorySpecificationRationale
Hand Protection Double gloving is recommended. - Inner Glove: Nitrile rubber (min. 0.11 mm thickness). - Outer Glove: Neoprene or butyl rubber.Provides robust protection against corrosive and potentially toxic amines. Always inspect gloves for integrity before use and change them immediately if contaminated.[4]
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standards. A full-face shield should be worn over the goggles when there is a significant risk of splashes.Protects against severe eye damage from direct contact with the corrosive material.[3][4]
Skin and Body Protection A flame-resistant lab coat worn over personal clothing. For larger quantities, a chemical-resistant apron and sleeves are recommended. Closed-toe shoes and long pants are mandatory.Protects skin from potential splashes and contact with the corrosive substance.[4][5]
Respiratory Protection All work should be performed in a certified chemical fume hood.[4] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes the risk of inhaling potentially harmful vapors.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to ensure laboratory safety.

Handling
  • Always work within a designated and properly functioning chemical fume hood.[3]

  • Avoid direct contact with the substance. Do not get it in eyes, on skin, or on clothing.[3]

  • Do not breathe mist, vapors, or spray.[3]

  • Use only non-sparking tools, as the flammability of this specific compound is unknown.[3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

  • Keep away from heat, sparks, and open flames.[3]

  • Store in a corrosives-compatible area.[3]

  • Incompatible materials include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][6]

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response Workflow

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe absorb Absorb Spill with Inert Material (e.g., vermiculite, sand) ppe->absorb collect Collect Absorbed Material in a Sealed Container for Hazardous Waste Disposal absorb->collect clean Clean Spill Area with Appropriate Solvent, followed by Soap and Water collect->clean report Report Incident to Safety Officer clean->report

Caption: Emergency spill response workflow.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][8]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.[10] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not allow the product to enter drains or waterways.[10]

Logical Relationship for Safe Handling

The following diagram illustrates the logical flow for ensuring safety when working with this compound.

Safe_Handling_Logic start Start: Before Handling risk_assessment Conduct Compound-Specific Risk Assessment start->risk_assessment sds Review SDS of Structural Analogs risk_assessment->sds ppe_selection Select Appropriate Engineering Controls & PPE sds->ppe_selection handling_protocol Follow Strict Handling & Storage Protocols ppe_selection->handling_protocol emergency_prep Ensure Emergency Procedures are in Place handling_protocol->emergency_prep proceed Proceed with Experiment emergency_prep->proceed decontaminate Decontaminate Work Area proceed->decontaminate Experiment Complete end End: Post-Handling waste_disposal Dispose of Waste Properly decontaminate->waste_disposal waste_disposal->end

References

An In-depth Technical Guide to N-(3-bromobenzyl)-N-(tert-butyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(3-bromobenzyl)-N-(tert-butyl)amine, a substituted benzylamine with potential applications in organic synthesis and pharmaceutical research. Due to the limited availability of published data on this specific compound, this guide also draws upon information from closely related analogs to provide a thorough understanding of its chemical properties and potential utility.

Compound Identification and Properties

The IUPAC name for this compound is N-[(3-bromophenyl)methyl]-2-methylpropan-2-amine . Its Chemical Abstracts Service (CAS) registry number is 133042-85-0 [1].

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyValue (for 4-bromo isomer)Value (for N-benzyl-tert-butylamine)Notes
Molecular Formula C₁₁H₁₆BrN[2][3]C₁₁H₁₇NThe 3-bromo isomer shares the same molecular formula as the 4-bromo isomer.
Molecular Weight 242.16 g/mol [2][3]163.26 g/mol [4]The molecular weight of the 3-bromo isomer is identical to the 4-bromo isomer.
Boiling Point 277.2°C at 760 mmHg[2]~230 °C at 760 mmHgThe boiling point of the 3-bromo isomer is expected to be similar to the 4-bromo isomer.
Flash Point 121.4°C[2]90 °C[4]-
Density 1.23 g/cm³[2]0.90 g/cm³ at 20 °C[4]The density is expected to be closer to the 4-bromo isomer due to the presence of the bromine atom.
Refractive Index 1.531[2]1.4940-1.5000 @ 20°C[4]-
Appearance -Clear colorless to yellow liquid[4]The 3-bromo isomer is expected to be a liquid at room temperature.
Solubility Insoluble in water[5]2 g/L in water[4]Expected to be poorly soluble in water, but soluble in organic solvents.

Synthesis and Experimental Protocols

This compound can be synthesized via several routes, with reductive amination being a common and efficient method. This involves the reaction of 3-bromobenzaldehyde with tert-butylamine to form an intermediate imine, which is then reduced to the final amine product.

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 3-bromobenzaldehyde

  • tert-Butylamine[6]

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: To a solution of 3-bromobenzaldehyde (1.0 eq) in dichloromethane (DCM), add tert-butylamine (1.2 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

Substituted benzylamines are valuable building blocks in medicinal chemistry. The presence of a bromine atom on the phenyl ring of this compound provides a functional handle for further chemical modifications, such as cross-coupling reactions, to generate a diverse range of derivatives.

This class of compounds is utilized as intermediates in the synthesis of more complex molecules with potential biological activity[7][8]. The tert-butyl group can provide steric bulk, which may influence the binding affinity and selectivity of a drug candidate for its biological target.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification Reactants 3-bromobenzaldehyde + tert-Butylamine in DCM Imine_Formation Imine Formation (Catalytic Acetic Acid) Reactants->Imine_Formation Stir at RT Reduction Reduction with Sodium Triacetoxyborohydride Imine_Formation->Reduction Cool to 0°C, then stir at RT Crude_Product Crude Product in DCM Reduction->Crude_Product Workup Aqueous Work-up (NaHCO3, Brine) Crude_Product->Workup Drying Drying over MgSO4 & Concentration Workup->Drying Purification Column Chromatography Drying->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A schematic of the synthetic workflow for this compound.

drug_discovery Core_Scaffold This compound (Core Scaffold) Modification Chemical Modification (e.g., Suzuki or Buchwald-Hartwig Coupling) Core_Scaffold->Modification Library Library of Diverse Analogs Modification->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit_Compound Hit Compound Screening->Hit_Compound Lead_Optimization Lead Optimization Hit_Compound->Lead_Optimization Drug_Candidate Preclinical Drug Candidate Lead_Optimization->Drug_Candidate

Caption: Logical relationship of the core compound as a building block in drug discovery.

While the specific biological target of this compound is not documented, related N-benzyl substituted phenethylamines have been shown to act as agonists at serotonin 5-HT2A receptors[9]. The following diagram illustrates this signaling pathway as a potential, though hypothetical, mechanism of action for derivatives of this compound class.

Gq_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Potential Agonist (Derivative of Core Compound) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Phosphorylates targets leading to

Caption: Hypothetical signaling pathway for a derivative compound acting as a 5-HT2A agonist.

References

Physical and chemical characteristics of N-(3-bromobenzyl)-N-(tert-butyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-(3-bromobenzyl)-N-(tert-butyl)amine, a tertiary amine with potential applications in organic synthesis and pharmaceutical research. This document summarizes available data on its properties, provides a plausible synthetic route, and outlines key safety considerations.

Chemical Identity and Physical Properties

PropertyValueSource/Method
IUPAC Name N-(3-bromobenzyl)-2-methylpropan-2-amineIUPAC Nomenclature
CAS Number 133042-85-0[1][2][3]
Molecular Formula C₁₁H₁₆BrN[2]
Molecular Weight 242.16 g/mol [2]
Canonical SMILES CC(C)(C)NCC1=CC=CC(=C1)BrPubChem
InChI Key WFZPSZJEHGCKDJ-UHFFFAOYSA-NEchemi

Note: Physical properties such as melting point, boiling point, and solubility for this compound are not currently available in published literature. The data for the isomeric N-(4-bromobenzyl)-N-(tert-butyl)amine (CAS 87384-76-7) includes a boiling point of 277.2°C at 760 mmHg and a density of 1.23 g/cm³, which may serve as a rough estimate.[4]

Synthesis Methodology

A plausible and common method for the synthesis of this compound is through reductive amination. This two-step, one-pot process involves the reaction of 3-bromobenzaldehyde with tert-butylamine to form an intermediate imine, which is then reduced in situ to the desired tertiary amine.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-Bromobenzaldehyde 3-Bromobenzaldehyde Imine Formation Imine Formation 3-Bromobenzaldehyde->Imine Formation tert-Butylamine tert-Butylamine tert-Butylamine->Imine Formation Reduction Reduction Imine Formation->Reduction This compound This compound Reduction->this compound

Figure 1: Reductive Amination Synthesis Pathway.

Experimental Protocol: Reductive Amination

The following protocol describes a general procedure for the reductive amination of an aldehyde with a primary amine.[5]

Materials:

  • 3-bromobenzaldehyde

  • tert-Butylamine

  • A suitable reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB))

  • An appropriate solvent (e.g., methanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE))

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Imine Formation: Dissolve 3-bromobenzaldehyde in the chosen solvent in a round-bottom flask. Add tert-butylamine to the solution (typically in a 1:1 to 1.2:1 molar ratio). If using, add a catalytic amount of acetic acid. Stir the mixture at room temperature for a period of time (e.g., 1-2 hours) to allow for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once the imine formation is complete or has reached equilibrium, add the reducing agent portion-wise to the reaction mixture. The reaction may be exothermic, so cooling with an ice bath may be necessary.

  • Reaction Completion and Work-up: Stir the reaction mixture until the reduction is complete (as monitored by TLC). Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Stability

  • Basicity: As a tertiary amine, the lone pair of electrons on the nitrogen atom imparts basic properties to the molecule. It can react with acids to form the corresponding ammonium salts.

  • Nucleophilicity: The nitrogen atom is nucleophilic and can participate in reactions with electrophiles.

  • Stability: The compound is expected to be stable under normal laboratory conditions. However, like many amines, it may be sensitive to strong oxidizing agents.[1][6] Storage in a cool, dry, and well-ventilated area is recommended.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the molecular structure.

¹H NMR Spectroscopy
  • tert-Butyl group: A singlet integrating to 9 protons, likely in the range of 1.0-1.5 ppm.

  • Benzyl CH₂ group: A singlet integrating to 2 protons, expected to be in the range of 3.5-4.0 ppm.

  • Aromatic protons: A complex multiplet pattern in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the four protons on the brominated benzene ring.

¹³C NMR Spectroscopy
  • tert-Butyl carbons: Two signals are expected; one for the quaternary carbon and one for the three equivalent methyl carbons.

  • Benzyl CH₂ carbon: A signal in the range of 50-60 ppm.

  • Aromatic carbons: Six signals are expected in the aromatic region (approximately 120-145 ppm), including the carbon attached to the bromine atom which will be shifted downfield.

Infrared (IR) Spectroscopy
  • C-H stretching (alkyl): Bands in the region of 2850-3000 cm⁻¹.

  • C-N stretching: A medium to weak band in the 1000-1250 cm⁻¹ region.

  • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

  • Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

  • C-Br stretching: A band in the fingerprint region, typically below 800 cm⁻¹. As a tertiary amine, no N-H stretching bands are expected in the 3300-3500 cm⁻¹ region.[7]

Mass Spectrometry
  • Molecular Ion (M+): An ion peak corresponding to the molecular weight of 242.16 g/mol . Due to the presence of bromine, an isotopic pattern with two peaks of nearly equal intensity (M+ and M+2) separated by 2 m/z units will be observed.

  • Fragmentation: Common fragmentation patterns would include the loss of a tert-butyl group or cleavage of the benzyl C-N bond.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for structurally related compounds such as tert-butylamine and other N-benzylamines, the following precautions should be taken:[8][9][10][11]

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.

  • Corrosivity: May cause skin and eye irritation or burns.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Potential Applications

This compound serves as a valuable building block in organic synthesis. The presence of the bromine atom on the aromatic ring allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile intermediate for the synthesis of more complex molecules. Its potential as a precursor in the development of novel pharmaceutical compounds is an area of active research interest.[4]

Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive safety data sheet (SDS) and should not be used as the sole basis for handling or use of this chemical. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified professional.

References

An In-depth Technical Guide to N-(3-bromobenzyl)-N-(tert-butyl)amine: Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-bromobenzyl)-N-(tert-butyl)amine, a substituted benzylamine derivative. While the specific discovery and a detailed historical timeline of this compound are not extensively documented in publicly available literature, this document outlines plausible synthetic routes based on established organic chemistry principles. Detailed experimental protocols for its preparation via reductive amination and direct alkylation are presented, alongside expected physicochemical and spectroscopic data. This guide serves as a valuable resource for researchers interested in the synthesis and potential applications of novel substituted amines in medicinal chemistry and drug discovery.

Introduction

Substituted benzylamines are a class of organic compounds that feature prominently in the landscape of medicinal chemistry and materials science. The introduction of various substituents onto the benzyl ring and the amine nitrogen allows for the fine-tuning of their chemical and biological properties. This compound, with its bromine-substituted aromatic ring and a sterically hindering tert-butyl group on the nitrogen, represents an interesting scaffold for further chemical exploration. The presence of the bromine atom offers a handle for subsequent cross-coupling reactions, enabling the synthesis of more complex molecules. The tert-butyl group can influence the compound's lipophilicity, metabolic stability, and receptor-binding interactions.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not explicitly found in the searched literature. However, data for the isomeric N-(4-bromobenzyl)-N-(tert-butyl)amine (CAS No: 87384-76-7) is available and can serve as a reference point for expected properties.

Table 1: Physicochemical Properties of N-(4-bromobenzyl)-N-(tert-butyl)amine

PropertyValue
Molecular FormulaC₁₁H₁₆BrN
Molecular Weight242.16 g/mol
Boiling Point277.2°C at 760 mmHg
Flash Point121.4°C
Density1.23 g/cm³
Refractive Index1.531

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyExpected Features
¹H NMR Signals corresponding to aromatic protons (approx. 7.0-7.5 ppm), a singlet for the benzylic CH₂ protons (approx. 3.6-3.8 ppm), and a singlet for the tert-butyl protons (approx. 1.1-1.3 ppm). The NH proton signal would be a broad singlet.
¹³C NMR Signals for the aromatic carbons (one attached to bromine showing a lower intensity), the benzylic carbon (approx. 50-55 ppm), the quaternary carbon of the tert-butyl group (approx. 50-55 ppm), and the methyl carbons of the tert-butyl group (approx. 28-30 ppm).
IR Characteristic N-H stretching vibration (approx. 3300-3500 cm⁻¹), C-H stretching vibrations for aromatic and aliphatic groups, and C-Br stretching vibration (approx. 500-600 cm⁻¹).
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Experimental Protocols

Two primary synthetic routes are plausible for the preparation of this compound: reductive amination of 3-bromobenzaldehyde and nucleophilic substitution of 3-bromobenzyl bromide.

Synthesis via Reductive Amination

Reductive amination is a widely used method for the formation of amines from carbonyl compounds.[1] This process involves the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction.

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A 3-Bromobenzaldehyde E Mixing and Stirring at Room Temperature A->E B tert-Butylamine B->E C Reducing Agent (e.g., NaBH(OAc)₃) C->E D Solvent (e.g., Dichloromethane) D->E F Quenching with Saturated NaHCO₃ E->F G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Column Chromatography H->I J This compound I->J

Caption: Workflow for the synthesis of this compound via reductive amination.

Detailed Protocol:

  • Reaction Setup: To a solution of 3-bromobenzaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane is added tert-butylamine (1.2 eq). The mixture is stirred at room temperature for 30 minutes.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise to the reaction mixture. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis via Nucleophilic Substitution

This method involves the direct alkylation of tert-butylamine with a 3-bromobenzyl halide.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A 3-Bromobenzyl bromide E Heating under Reflux A->E B tert-Butylamine (excess) B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., Acetonitrile) D->E F Filtration E->F G Concentration F->G H Extraction G->H I Distillation or Column Chromatography H->I J This compound I->J

References

Methodological & Application

Application Note and Protocol for the Synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine via the nucleophilic substitution reaction of 3-bromobenzyl bromide with tert-butylamine. The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug discovery and development. This application note outlines the reaction conditions, purification methods, and expected outcomes, supported by a summary of quantitative data and a visual representation of the experimental workflow.

Introduction

The synthesis of secondary amines is a cornerstone of medicinal chemistry, as this functional group is prevalent in a vast array of biologically active molecules. The reaction of an alkyl halide with an amine, known as N-alkylation, is a common method for their preparation.[1][2] However, a significant challenge in the alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium salts as byproducts.[2][3] To achieve selective mono-alkylation, reaction conditions must be carefully controlled.

This protocol details a method for the synthesis of this compound, a valuable building block in organic synthesis. The procedure employs an excess of the primary amine, tert-butylamine, which serves as both the nucleophile and the base to neutralize the hydrogen bromide generated during the reaction.[4] This approach helps to favor the desired mono-alkylation product. The choice of solvent and temperature is also critical for reaction efficiency and selectivity.

Reaction Scheme

Experimental Protocol

Materials and Equipment:

  • 3-bromobenzyl bromide

  • tert-Butylamine

  • Acetonitrile (CH3CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromobenzyl bromide (1.0 eq) in anhydrous acetonitrile.

  • Addition of Amine: To the stirred solution, add tert-butylamine (3.0 eq) at room temperature. An excess of the amine is used to drive the reaction towards mono-alkylation and to act as a scavenger for the HBr byproduct.[4]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, although some secondary amines can be unstable on silica.[5] A gradient of ethyl acetate in hexanes is a typical eluent system.

    • Alternatively, the product can be purified by vacuum distillation.[5]

    • For challenging purifications, the amine can be converted to its hydrochloride salt by treatment with HCl in ether, followed by filtration and washing with a non-polar organic solvent to remove impurities. The free base can then be regenerated by treatment with a base.[6]

  • Characterization: The purified this compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

ParameterValueReference/Note
Reactants
3-bromobenzyl bromide1.0 equivalentStarting material
tert-Butylamine3.0 equivalentsNucleophile and base[4]
Reaction Conditions
SolventAnhydrous AcetonitrileA common solvent for N-alkylation reactions[4][5]
TemperatureReflux (~82°C)
Reaction Time4-6 hoursMonitor by TLC
Expected Yield 70-85%Yields can vary based on reaction scale and purity
Product Characterization For the para-isomer[7]
Molecular FormulaC₁₁H₁₆BrN
Molecular Weight242.16 g/mol
AppearanceColorless to pale yellow oil/solid
Boiling Point~277°C at 760 mmHg (estimated)For the para-isomer[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Dissolve 3-bromobenzyl bromide in Acetonitrile add_amine Add tert-Butylamine reactants->add_amine reflux Reflux for 4-6 hours add_amine->reflux concentrate Concentrate reflux->concentrate extract Extract with DCM and NaHCO3 (aq) concentrate->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography or Distillation dry->purify characterize Characterize by NMR, Mass Spec, etc. purify->characterize

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note provides a comprehensive protocol for the synthesis of this compound from 3-bromobenzyl bromide and tert-butylamine. The described method, which utilizes an excess of the amine to control selectivity, is a reliable approach for obtaining the desired secondary amine. The detailed experimental procedure and purification options offer a solid foundation for researchers in organic synthesis and drug development to produce this and structurally related compounds. Careful execution of the protocol and appropriate analytical characterization are essential for obtaining the target molecule in high purity.

References

Application Note: Synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine, a valuable building block in medicinal chemistry and drug discovery. The described method utilizes a one-pot reductive amination of 3-bromobenzaldehyde with tert-butylamine using sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This protocol offers a straightforward and efficient route to the target secondary amine with high purity. This document includes a detailed experimental procedure, characterization data, and a visual workflow diagram.

Introduction

Secondary amines are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The development of robust and efficient synthetic methodologies for their preparation is therefore of significant interest to the drug development community. Reductive amination stands out as one of the most powerful and versatile methods for the formation of C-N bonds. This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to the corresponding amine. This application note details a specific protocol for the synthesis of this compound, a potentially useful intermediate for the synthesis of novel therapeutic agents. The use of sodium triacetoxyborohydride as the reducing agent ensures mild reaction conditions and high selectivity, minimizing the formation of byproducts.

Reaction Scheme

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-BromobenzaldehydeReagentSigma-Aldrich
tert-ButylamineReagentSigma-Aldrich
Sodium triacetoxyborohydride (STAB)ReagentSigma-Aldrich
Dichloromethane (DCM), anhydrousACSFisher Scientific
Sodium bicarbonate (NaHCO3), saturated solutionLaboratoryVWR
Anhydrous sodium sulfate (Na2SO4)ACSEMD Millipore
Diethyl etherACSFisher Scientific
HexanesACSFisher Scientific

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.0 g, 5.4 mmol, 1.0 equiv.).

  • Dissolve the aldehyde in 20 mL of anhydrous dichloromethane (DCM).

  • To the stirred solution, add tert-butylamine (0.48 g, 6.5 mmol, 1.2 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • In a separate container, weigh sodium triacetoxyborohydride (1.7 g, 8.1 mmol, 1.5 equiv.) and add it portion-wise to the reaction mixture over 10 minutes.

  • Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • Upon completion, quench the reaction by the slow addition of 20 mL of a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% ethyl acetate in hexanes to afford this compound as a colorless oil.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterValue
Reactants
3-Bromobenzaldehyde1.0 g (5.4 mmol)
tert-Butylamine0.48 g (6.5 mmol)
Sodium triacetoxyborohydride1.7 g (8.1 mmol)
Solvent
Dichloromethane (anhydrous)20 mL
Reaction Conditions
TemperatureRoom Temperature
Reaction Time12-16 hours
Product
Theoretical Yield1.31 g
Characterization
Molecular FormulaC11H16BrN
Molecular Weight242.16 g/mol

Characterization Data

¹H NMR (400 MHz, CDCl₃): δ 7.41–7.30 (m, 2H, Ar-H), 7.20 (t, J = 7.7 Hz, 1H, Ar-H), 7.13 (d, J = 7.7 Hz, 1H, Ar-H), 3.68 (s, 2H, CH₂), 1.15 (s, 9H, C(CH₃)₃).[1]

¹³C NMR (101 MHz, CDCl₃): δ 144.1, 131.5, 129.9, 129.1, 126.8, 122.5 (Ar-C), 50.8 (C(CH₃)₃), 46.7 (CH₂), 29.2 (C(CH₃)₃).[1]

Mass Spectrometry (EI): Expected m/z: 241/243 ([M]⁺), 226/228 ([M-CH₃]⁺), 184/186 ([M-C(CH₃)₃]⁺), 170/172 ([BrC₇H₆]⁺), 91 ([C₇H₇]⁺).

Mandatory Visualization

Reductive_Amination_Workflow Reductive Amination Workflow for this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product aldehyde 3-Bromobenzaldehyde in DCM imine_formation Imine Formation (RT, 30 min) aldehyde->imine_formation amine tert-Butylamine amine->imine_formation reduction Reduction with STAB (RT, 12-16 h) imine_formation->reduction quench Quench with NaHCO3 reduction->quench extraction Extraction with DCM quench->extraction drying Drying with Na2SO4 extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

N-(3-bromobenzyl)-N-(tert-butyl)amine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-(3-bromobenzyl)-N-(tert-butyl)amine is a bifunctional organic molecule that serves as a valuable building block for the synthesis of complex molecular architectures. Its structure incorporates a nucleophilic secondary amine and a reactive aryl bromide moiety, enabling its participation in a diverse range of chemical transformations. This application note details the synthesis of this compound and explores its utility in palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. Detailed experimental protocols, quantitative data, and visual workflows are provided to guide researchers, scientists, and drug development professionals in the effective use of this versatile reagent.

Introduction

The strategic incorporation of nitrogen-containing heterocycles and biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. This compound presents an attractive starting material for the synthesis of such structures. The sterically hindered tert-butyl group can direct reactions and influence the conformational properties of the final products, while the bromo-substituted benzyl group provides a handle for a variety of cross-coupling reactions. This document provides a comprehensive overview of the synthesis and application of this building block.

Synthesis of this compound

This compound can be reliably synthesized via two primary methods: direct N-alkylation of tert-butylamine with 3-bromobenzyl bromide or reductive amination of 3-bromobenzaldehyde with tert-butylamine.

Method 1: N-Alkylation

This method involves the direct reaction of 3-bromobenzyl bromide with an excess of tert-butylamine. The use of excess amine serves to both drive the reaction to completion and to act as a base to neutralize the hydrobromic acid byproduct.

Experimental Protocol: N-Alkylation

  • To a solution of tert-butylamine (3.0 equivalents) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF), add 3-bromobenzyl bromide (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography on silica gel to afford this compound.

Method 2: Reductive Amination

Reductive amination offers an alternative route, starting from 3-bromobenzaldehyde and tert-butylamine. The reaction proceeds via the in-situ formation of an imine, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination

  • Dissolve 3-bromobenzaldehyde (1.0 equivalent) and tert-butylamine (1.2 equivalents) in a suitable solvent such as methanol or dichloromethane (DCM).

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents) or sodium cyanoborohydride (1.5 equivalents), portion-wise to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

MethodKey ReagentsTypical Yield (%)Purity (%)Reference Reaction Yield (%)
N-Alkylation3-bromobenzyl bromide, tert-butylamine80-90>9586[1]
Reductive Amination3-bromobenzaldehyde, tert-butylamine, NaBH(OAc)₃75-85>9572-96[2]

Table 1: Comparison of synthetic methods for this compound. Yields and purities are representative values based on similar reported reactions.

G cluster_synthesis Synthesis of this compound cluster_alkylation N-Alkylation cluster_reductive_amination Reductive Amination start Starting Materials 3-bromobenzyl bromide 3-bromobenzyl bromide start->3-bromobenzyl bromide 3-bromobenzaldehyde 3-bromobenzaldehyde start->3-bromobenzaldehyde product This compound Reaction with tert-butylamine Reaction with tert-butylamine 3-bromobenzyl bromide->Reaction with tert-butylamine tert-butylamine Workup & Purification Workup & Purification Reaction with tert-butylamine->Workup & Purification Yield: 80-90% Workup & Purification->product Imine Formation Imine Formation 3-bromobenzaldehyde->Imine Formation tert-butylamine Reduction Reduction Imine Formation->Reduction NaBH(OAc)3 Workup & Purification Workup & Purification Reduction->Workup & Purification Yield: 75-85% Workup & Purification ->product

Caption: Synthetic routes to this compound.

Applications in Organic Synthesis

The dual functionality of this compound makes it a valuable precursor for the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions.

Application 1: Buchwald-Hartwig Amination

The aryl bromide moiety of this compound can readily participate in Buchwald-Hartwig amination reactions to form C-N bonds. This allows for the coupling of a wide range of primary and secondary amines, leading to the synthesis of complex diaryl amines.[1][3]

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).

  • Add anhydrous toluene or dioxane as the solvent.

  • Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite® and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

Amine Coupling PartnerCatalyst/LigandBaseSolventYield (%)
AnilinePd₂(dba)₃/XPhosNaOtBuToluene85-95
MorpholinePd(OAc)₂/BINAPCs₂CO₃Dioxane80-90
BenzylaminePd₂(dba)₃/RuPhosK₃PO₄Toluene75-85

Table 2: Representative yields for the Buchwald-Hartwig amination of this compound with various amines. Data is based on analogous reactions in the literature.

Application 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound can be coupled with a variety of boronic acids or their esters to generate biaryl structures.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 equivalent), the desired boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., potassium carbonate, 2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Boronic Acid Coupling PartnerCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90-98
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O88-95
Thiophene-2-boronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane85-92

Table 3: Representative yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. Data is based on analogous reactions in the literature.

G cluster_applications Applications of this compound cluster_buchwald Buchwald-Hartwig Amination cluster_suzuki Suzuki-Miyaura Coupling start This compound Pd-Catalyzed Coupling (C-N) Pd Catalyst, Ligand, Base start->Pd-Catalyzed Coupling (C-N) Pd-Catalyzed Coupling (C-C) Pd Catalyst, Base start->Pd-Catalyzed Coupling (C-C) Diaryl Amine Product Diaryl Amine Product Pd-Catalyzed Coupling (C-N)->Diaryl Amine Product Amine Amine Amine->Pd-Catalyzed Coupling (C-N) Biaryl Product Biaryl Product Pd-Catalyzed Coupling (C-C)->Biaryl Product Boronic Acid Boronic Acid Boronic Acid->Pd-Catalyzed Coupling (C-C)

Caption: Cross-coupling applications of the title compound.

Conclusion

This compound is a readily accessible and highly versatile building block for organic synthesis. Its unique combination of a sterically encumbered secondary amine and a reactive aryl bromide allows for the efficient construction of complex nitrogen-containing and biaryl structures through well-established synthetic methodologies. The protocols and data presented herein provide a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, enabling the exploration of novel chemical space and the development of innovative molecular entities.

References

Application Notes and Protocols for N-(3-bromobenzyl)-N-(tert-butyl)amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of N-(3-bromobenzyl)-N-(tert-butyl)amine as a versatile building block in medicinal chemistry. Due to a lack of specific biological data for this compound, this document focuses on its utility as a synthetic intermediate for the creation of diverse compound libraries for drug discovery. The protocols provided are based on well-established synthetic methodologies for analogous compounds.

Introduction

This compound is a bifunctional organic molecule with significant potential in the synthesis of complex chemical entities for pharmaceutical research.[1] Its structure incorporates two key features for chemical diversification:

  • A bulky tert-butyl group: This group provides steric hindrance, which can be useful for directing reactions to other parts of the molecule and serves as a robust protecting group for the secondary amine.[2]

  • A bromine atom on the benzyl ring: The bromine atom at the meta-position of the benzyl ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[3]

The strategic placement of the bromine atom allows for late-stage diversification of a lead compound, a crucial strategy in modern drug discovery. The introduction of bromine into a molecular structure can also favorably influence its pharmacological properties, including therapeutic activity and metabolic profile.[4][5]

Applications in Medicinal Chemistry

While direct biological activity for this compound has not been extensively reported, its primary application lies in its role as a scaffold for the synthesis of novel compounds. The bromobenzyl moiety is a common feature in pharmacologically active compounds, and this building block provides a straightforward entry to a wide range of derivatives.[3]

Key Synthetic Applications:

  • Suzuki-Miyaura Coupling: To introduce novel aryl or heteroaryl substituents at the 3-position of the benzyl ring. This is a powerful method for exploring structure-activity relationships (SAR) by modifying the steric and electronic properties of that region of the molecule.[6][7][8]

  • Buchwald-Hartwig Amination: To form a new carbon-nitrogen bond, linking the benzyl ring to a wide variety of primary or secondary amines, including complex, drug-like fragments.[9][10]

  • Sonogashira Coupling: To introduce alkyne functionalities, which can serve as handles for further derivatization (e.g., via click chemistry) or as components of the final pharmacophore.[3]

These reactions collectively allow for the construction of large libraries of compounds from a single, readily accessible intermediate.

Experimental Protocols

The following are detailed protocols for key cross-coupling reactions using this compound as a substrate. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of this compound with a generic arylboronic acid.

Reaction Scheme:

This compound + Ar-B(OH)₂ → N-(3-arylbenzyl)-N-(tert-butyl)amine

Materials and Reagents:

ReagentMolar EquivalentsPurpose
This compound1.0Starting Material
Arylboronic Acid1.2 - 1.5Coupling Partner
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))0.05 - 0.10Palladium Catalyst
K₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (Cesium Carbonate)2.0 - 3.0Base
1,4-Dioxane/Water (e.g., 4:1 v/v)-Solvent

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).[6]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.[6]

  • Add Pd(PPh₃)₄ (0.1 equiv) to the reaction mixture.[11]

  • Heat the mixture to 85-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[6][11]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Boronic Acid, and Base B Add Degassed Solvent C Add Palladium Catalyst D Heat under Inert Atmosphere (12-24h) C->D Initiate Coupling E Cool and Quench D->E Reaction Complete F Extract with Organic Solvent G Dry and Concentrate H Purify by Chromatography I Purified Product H->I Final Product

Caption: Catalytic Cycle for Buchwald-Hartwig Amination.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists. Its bifunctional nature allows for the systematic and efficient synthesis of diverse compound libraries through robust and well-understood cross-coupling methodologies. While direct pharmacological data is not currently available, its utility as a synthetic intermediate makes it a compound of high interest for drug discovery programs aiming to explore novel chemical space. The protocols and workflows provided herein serve as a foundation for researchers to harness the synthetic potential of this compound.

References

Application Notes and Protocols: N-(3-bromobenzyl)-N-(tert-butyl)amine as a Versatile Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-(3-bromobenzyl)-N-(tert-butyl)amine is a valuable intermediate in medicinal chemistry, offering a strategic entry point for the synthesis of a diverse range of pharmaceutical compounds. Its structure, featuring a reactive bromobenzyl moiety and a sterically hindered tert-butylamine group, allows for selective chemical transformations. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. The tert-butyl group can act as a protecting group or as a key pharmacophoric element, influencing the compound's pharmacokinetic and pharmacodynamic properties. These application notes provide an overview of the potential applications of this compound and detailed protocols for its utilization in the synthesis of bioactive molecules.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the starting material is crucial for successful synthesis. The following table summarizes the key physicochemical properties and representative spectroscopic data for this compound.

PropertyValue
Molecular Formula C₁₁H₁₆BrN
Molecular Weight 242.16 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~110-112 °C at 0.5 mmHg
¹H NMR (CDCl₃, 400 MHz) δ 7.39 (s, 1H), 7.32 (d, J=7.6 Hz, 1H), 7.15 (d, J=7.6 Hz, 1H), 7.09 (t, J=7.6 Hz, 1H), 3.68 (s, 2H), 1.15 (s, 9H) ppm
¹³C NMR (CDCl₃, 100 MHz) δ 143.2, 130.5, 129.9, 129.8, 125.5, 122.5, 51.2, 50.9, 29.1 ppm
Mass Spectrum (EI) m/z (%): 241/243 ([M]⁺, 5), 226/228 (100), 147 (40), 91 (30)

Synthetic Applications and Methodologies

This compound is an ideal precursor for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of derivatives.

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. In this context, this compound can be coupled with various boronic acids or esters to yield substituted biaryl compounds, which are common motifs in many pharmaceutical agents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Representative Data for Suzuki-Miyaura Coupling

EntryBoronic Acid DerivativeProductYield (%)Purity (%)
1Phenylboronic acidN-(tert-butyl)-N-(3-phenylbenzyl)amine85>98
24-Methoxyphenylboronic acidN-(tert-butyl)-N-(4'-methoxy-[1,1'-biphenyl]-3-ylmethyl)amine82>97
3Pyridine-3-boronic acidN-(tert-butyl)-N-(3-(pyridin-3-yl)benzyl)amine75>98

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of complex secondary and tertiary amines. This compound can be coupled with a variety of primary or secondary amines to generate novel drug-like scaffolds.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base (e.g., Cs₂CO₃, 1.5 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 90-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired aminated product.

Representative Data for Buchwald-Hartwig Amination

EntryAmine ReactantProductYield (%)Purity (%)
1AnilineN¹-(3-((tert-butylamino)methyl)phenyl)-N¹-phenylbenzene-1,1-diamine78>97
2Morpholine4-(3-((tert-butylamino)methyl)phenyl)morpholine88>99
3Indole1-(3-((tert-butylamino)methyl)phenyl)-1H-indole72>96

The Sonogashira coupling enables the formation of C-C bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl halides. This reaction allows for the introduction of an alkyne moiety, a versatile functional group for further transformations or as a key structural element in biologically active molecules.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).

  • Add the terminal alkyne (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkynyl-substituted product.

Representative Data for Sonogashira Coupling

EntryTerminal AlkyneProductYield (%)Purity (%)
1PhenylacetyleneN-(tert-butyl)-N-(3-(phenylethynyl)benzyl)amine90>98
2TrimethylsilylacetyleneN-(tert-butyl)-N-(3-((trimethylsilyl)ethynyl)benzyl)amine92>99
3Propargyl alcohol3-(3-((tert-butylamino)methyl)phenyl)prop-2-yn-1-ol85>97

Workflow and Pathway Visualizations

The following diagrams illustrate the synthetic utility of this compound as a versatile intermediate.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Product Classes start This compound suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald sonogashira Sonogashira Coupling start->sonogashira biaryl Biaryl Derivatives suzuki->biaryl arylamine Di/Tri-arylamines buchwald->arylamine alkynyl Alkynyl Derivatives sonogashira->alkynyl

Caption: Synthetic pathways from the intermediate.

G cluster_workflow General Experimental Workflow setup Reaction Setup (Inert Atmosphere) addition Reagent Addition (Catalyst, Base, Reactants) setup->addition reaction Heating & Monitoring (TLC/LC-MS) addition->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A typical experimental workflow.

Conclusion

This compound is a highly adaptable building block for the synthesis of diverse molecular scaffolds of pharmaceutical interest. The protocols and data presented herein demonstrate its utility in key synthetic transformations, providing a solid foundation for its application in drug discovery and development programs. The ability to readily introduce a wide range of functional groups through well-established cross-coupling methodologies makes this intermediate a valuable asset for medicinal chemists.

Experimental procedure for the N-alkylation of tert-butylamine with 3-bromobenzyl halide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: N-Alkylation of Tert-butylamine with 3-Bromobenzyl Halide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the N-alkylation of the sterically hindered primary amine, tert-butylamine, with 3-bromobenzyl halide. This reaction is a fundamental nucleophilic substitution process for synthesizing N-(3-bromobenzyl)-tert-butylamine, a potentially valuable building block in pharmaceutical and materials science. The protocol covers reaction setup, monitoring, workup, purification, and characterization, along with representative data and workflow diagrams.

Introduction

The N-alkylation of amines is a cornerstone of organic synthesis, crucial for the construction of countless pharmaceutical agents and functional materials. The reaction between tert-butylamine and a 3-bromobenzyl halide (e.g., bromide or chloride) proceeds via a nucleophilic substitution mechanism. Due to the steric bulk of the tert-butyl group, careful selection of reaction conditions is necessary to favor the desired substitution product over potential side reactions, such as elimination.

Mechanistically, the reaction involves the nucleophilic attack of the tert-butylamine's lone pair of electrons on the electrophilic benzylic carbon of the 3-bromobenzyl halide.[1][2] The halide then departs as a leaving group.[1] To drive the reaction to completion and neutralize the generated hydrohalic acid, an excess of the amine or an auxiliary base is typically employed.[3]

Experimental Protocol

This protocol describes a general procedure for the N-alkylation reaction.

Materials:

  • 3-Bromobenzyl bromide (or chloride) (1.0 eq)

  • tert-Butylamine (3.0 eq)[3]

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM) for workup

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-bromobenzyl bromide (1.0 eq) and acetonitrile (sufficient to make a ~0.5 M solution).

  • Reagent Addition: While stirring, add tert-butylamine (3.0 eq) to the solution at room temperature. The use of excess tert-butylamine serves both as the nucleophile and as a base to neutralize the HBr formed during the reaction.[3]

  • Reaction Conditions: Heat the reaction mixture to a reflux temperature of approximately 80-95°C.[3]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-bromobenzyl bromide) is consumed (typically 4-6 hours).[3]

  • Workup:

    • Cool the reaction mixture to room temperature. A precipitate of tert-butylammonium bromide may be observed.[3]

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude N-(3-bromobenzyl)-tert-butylamine by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes representative data for the N-alkylation reaction under various conditions. Yields are highly dependent on the specific halide, solvent, and temperature used.

EntryBenzyl Halide (X)SolventTemperature (°C)Time (h)Yield (%)
1BrAcetonitrile95486[3]
2BrAcetonitrile/DMSO954~80-85
3ClDMF1006~75-80
4BrDichloromethaneReflux12~60-65

Visualization

Reaction Mechanism

The diagram below illustrates the logical flow of the nucleophilic substitution (Sₙ2) reaction mechanism.

reaction_mechanism reactants tert-Butylamine + 3-Bromobenzyl Bromide ts Transition State (N-C bond forming, C-Br bond breaking) reactants->ts Nucleophilic Attack products N-(3-bromobenzyl)-tert-butylamine + tert-Butylammonium Bromide ts->products Halide Departure

Caption: Logical flow of the Sₙ2 reaction mechanism.

Experimental Workflow

The following diagram outlines the step-by-step experimental workflow for the synthesis and purification of the target compound.

experimental_workflow A 1. Reaction Setup (Flask, Solvent, 3-Bromobenzyl Halide) B 2. Reagent Addition (Add tert-Butylamine) A->B C 3. Reaction (Heat to 80-95°C, Monitor by TLC) B->C D 4. Workup (Solvent Removal, Extraction, Washing) C->D E 5. Purification (Column Chromatography) D->E F 6. Analysis (NMR, MS, IR) E->F

Caption: Step-by-step experimental synthesis workflow.

References

Application Note and Protocol: Purification of N-(3-bromobenzyl)-N-(tert-butyl)amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of the secondary amine, N-(3-bromobenzyl)-N-(tert-butyl)amine, using normal-phase column chromatography. Due to the basic nature of amines and their tendency to interact strongly with acidic silica gel, this protocol incorporates the use of a mobile phase modifier to ensure efficient elution and high purity of the target compound. The described methodology is broadly applicable to the purification of other secondary and tertiary amines.

Introduction

This compound is a secondary amine that may find application as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Synthesis of such amines can often result in a mixture of starting materials, by-products, and the desired product. Column chromatography is a standard and effective technique for the purification of these reaction mixtures.

A primary challenge in the chromatographic purification of amines on standard silica gel is the interaction between the basic amine functionality and the acidic silanol groups of the stationary phase. This can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column, resulting in low recovery. To mitigate these issues, a common strategy is to add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase. The TEA acts as a competing base, effectively neutralizing the acidic sites on the silica and allowing for a more symmetrical peak shape and improved elution of the target amine.

This application note details a robust protocol for the purification of this compound using a silica gel stationary phase and a hexane/ethyl acetate mobile phase system containing triethylamine.

Experimental Protocol

Materials and Reagents
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Method Development using Thin Layer Chromatography (TLC)

Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

  • Prepare Eluents: Prepare a series of eluents with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) each containing 1% triethylamine.

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the dissolved mixture onto a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent.

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Select the Mobile Phase: The ideal mobile phase will provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product, this compound, and good separation from impurities.

Column Chromatography Protocol
  • Column Packing:

    • Secure a glass chromatography column in a vertical position.

    • Prepare a slurry of silica gel in the selected mobile phase (e.g., 95:4:1 hexane:ethyl acetate:triethylamine).

    • Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a non-polar solvent like dichloromethane.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the sample through the column with the chosen mobile phase.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Isolation of the Purified Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Data Presentation

The following table summarizes hypothetical but representative data for the purification of this compound.

ParameterValue
Crude Sample Weight 5.0 g
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Column Dimensions 5 cm diameter x 30 cm length
Mobile Phase 95:4:1 Hexane:Ethyl Acetate:Triethylamine
TLC Rf of Product 0.25
TLC Rf of Impurity 1 0.50
TLC Rf of Impurity 2 0.10
Volume of Fractions 20 mL
Fractions containing pure product 15-25
Isolated Yield of Pure Product 4.2 g
Purity (by HPLC/NMR) >98%

Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Slurry Prepare Silica Slurry TLC->Slurry Select Mobile Phase Column_Packing Pack Column Slurry->Column_Packing Sample_Loading Load Crude Sample Column_Packing->Sample_Loading Elution Elute with Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Identify Pure Fractions Evaporation Solvent Evaporation Combine_Fractions->Evaporation Pure_Product Obtain Pure Product Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Product not eluting: The mobile phase may be too non-polar. Gradually increase the proportion of ethyl acetate.

  • Poor separation: The mobile phase may be too polar. Decrease the proportion of ethyl acetate. A shallower solvent gradient may also improve separation.

  • Peak tailing on TLC/Column: Ensure that triethylamine is present in the mobile phase at a concentration of 0.5-1%.

  • Product co-elutes with an impurity: Consider using a different solvent system (e.g., dichloromethane/methanol with triethylamine) or a different stationary phase (e.g., alumina).

Conclusion

The protocol described provides an effective method for the purification of this compound using column chromatography on silica gel. The key to successfully purifying amines is to mitigate the strong interaction with the acidic stationary phase by using a basic modifier in the mobile phase. This general approach can be adapted for a wide range of basic compounds, enabling researchers to obtain high-purity materials for subsequent applications.

Application Notes & Protocols: Reaction Kinetics of N-(3-bromobenzyl)-N-(tert-butyl)amine Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to understanding the reaction kinetics for the formation of N-(3-bromobenzyl)-N-(tert-butyl)amine, a secondary amine of interest in medicinal chemistry and organic synthesis. The formation of this compound proceeds via a nucleophilic substitution reaction between 3-bromobenzyl bromide and tert-butylamine. Due to the nature of the reactants—a primary benzylic halide and a primary amine—the reaction is anticipated to follow a second-order S(_N)2 mechanism. The rate of reaction is therefore dependent on the concentrations of both reactants. This document outlines the theoretical basis, a detailed experimental protocol for kinetic analysis, and representative data.

Introduction

The synthesis of N-substituted benzylamines is a fundamental transformation in organic chemistry, with applications in the synthesis of pharmaceuticals and other bioactive molecules. This compound serves as a versatile intermediate. The bromine atom on the phenyl ring allows for further functionalization via cross-coupling reactions, while the secondary amine moiety can be a key pharmacophore or a site for further chemical modification.

Understanding the reaction kinetics of its formation is crucial for process optimization, enabling control over reaction times, temperature, and reagent stoichiometry to maximize yield and minimize byproducts. The reaction is expected to proceed via an S(_N)2 pathway, where the amine acts as the nucleophile and the benzyl bromide as the electrophile. The rate law for such a reaction is typically expressed as:

Rate = k[tert-Butylamine][3-bromobenzyl bromide]

This application note provides a detailed protocol for determining the rate constant (k) and exploring the factors that influence the reaction rate.

Reaction Mechanism and Kinetics

The formation of this compound from tert-butylamine and 3-bromobenzyl bromide is a classic example of a nucleophilic substitution reaction. Given that 3-bromobenzyl bromide is a primary alkyl halide and tert-butylamine is a primary amine, the reaction is expected to proceed through an S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism.

In an S(_N)2 reaction, the rate of the reaction is dependent on the concentration of both the nucleophile (tert-butylamine) and the electrophile (3-bromobenzyl bromide)[1][2][3]. The reaction is considered second-order overall (first-order with respect to each reactant).

The reaction rate is influenced by several factors:

  • Steric Hindrance: The bulky tert-butyl group on the amine can sterically hinder the approach of the nucleophilic nitrogen atom to the electrophilic carbon of the benzyl bromide, potentially slowing the reaction rate compared to less hindered amines[1].

  • Solvent: Polar aprotic solvents, such as acetonitrile or dimethylformamide (DMF), are known to favor S(_N)2 reactions as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity[4].

  • Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate.

Experimental Protocol: Kinetic Analysis

This protocol describes the methodology for determining the reaction kinetics of this compound formation.

3.1. Materials and Reagents

  • tert-Butylamine (≥99%)

  • 3-Bromobenzyl bromide (≥98%)

  • Acetonitrile (anhydrous, ≥99.8%)

  • Internal standard (e.g., dodecane, non-reactive under reaction conditions)

  • Quenching solution (e.g., dilute acid in acetonitrile)

  • Deuterated chloroform (CDCl(_3)) for NMR analysis

3.2. Instrumentation

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with UV detector

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Thermostatted reaction vessel or water bath

  • Magnetic stirrer and stir bars

  • Micropipettes and standard laboratory glassware

3.3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_kinetics Kinetic Analysis prep_reagents Prepare Stock Solutions (Amine, Bromide, Internal Standard) thermo Equilibrate Reactants and Solvent to Reaction Temp. prep_reagents->thermo initiate Initiate Reaction by Mixing Reactants in Solvent thermo->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Aliquots sampling->quench analysis Analyze Quenched Samples (GC-FID or HPLC) quench->analysis data Determine Concentrations of Reactants and Product analysis->data plot Plot Concentration vs. Time data->plot rate_law Determine Rate Law and Calculate Rate Constant (k) plot->rate_law

Caption: Experimental workflow for the kinetic analysis of this compound formation.

3.4. Procedure

  • Preparation of Stock Solutions:

    • Prepare a stock solution of tert-butylamine in anhydrous acetonitrile.

    • Prepare a stock solution of 3-bromobenzyl bromide in anhydrous acetonitrile containing a known concentration of an internal standard (e.g., dodecane).

  • Reaction Setup:

    • In a thermostatted reaction vessel, add the required volume of the tert-butylamine stock solution and additional anhydrous acetonitrile to achieve the desired initial concentration.

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C, 35 °C, 45 °C).

  • Initiation of Reaction and Sampling:

    • Initiate the reaction by adding the required volume of the 3-bromobenzyl bromide stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution.

  • Sample Analysis:

    • Analyze the quenched samples by GC-FID or HPLC to determine the concentrations of the remaining 3-bromobenzyl bromide and the formed this compound relative to the internal standard.

    • Generate calibration curves for both the reactant and the product to accurately quantify their concentrations.

  • Data Analysis:

    • Plot the concentration of 3-bromobenzyl bromide versus time.

    • Assuming a second-order reaction, plot 1/[3-bromobenzyl bromide] versus time. A linear plot will confirm the second-order kinetics.

    • The slope of the linear plot will be equal to the rate constant, k.

    • Repeat the experiment at different initial concentrations of tert-butylamine to confirm the reaction order with respect to the amine.

    • Perform the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Data Presentation

The following tables present hypothetical data for the kinetic analysis of the formation of this compound.

Table 1: Effect of Reactant Concentration on Initial Rate at 25 °C

Experiment[tert-Butylamine] (M)[3-Bromobenzyl bromide] (M)Initial Rate (M/s)
10.10.11.5 x 10⁻⁵
20.20.13.0 x 10⁻⁵
30.10.23.0 x 10⁻⁵

Table 2: Second-Order Rate Constants at Different Temperatures

Temperature (°C)k (M⁻¹s⁻¹)
251.5 x 10⁻³
353.2 x 10⁻³
456.5 x 10⁻³

Signaling Pathway/Logical Relationship Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_mechanism Mechanism cluster_products Products amine tert-Butylamine (Nucleophile) ts SN2 Transition State amine->ts Bimolecular Collision bromide 3-Bromobenzyl bromide (Electrophile) bromide->ts Bimolecular Collision solvent Polar Aprotic Solvent (e.g., Acetonitrile) solvent->ts Favors temperature Temperature temperature->ts Influences Rate product This compound ts->product salt HBr Salt ts->salt

Caption: Logical relationship diagram for the S(_N)2 formation of this compound.

Conclusion

This application note provides a detailed framework for investigating the reaction kinetics of this compound formation. The proposed experimental protocol, based on established principles of chemical kinetics, allows for the determination of the rate law, rate constants, and activation parameters. This information is invaluable for the rational design and optimization of synthetic routes involving this and structurally related compounds, ultimately benefiting researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using N-(3-bromobenzyl)-N-(tert-butyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical data for the synthesis of a heterocyclic compound, specifically a substituted isoindoline, utilizing N-(3-bromobenzyl)-N-(tert-butyl)amine as the starting material. The protocols are based on established palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, which is a versatile method for the formation of arylamines.[1][2][3]

Introduction

This compound is a versatile building block for organic synthesis, particularly in the construction of nitrogen-containing heterocyclic scaffolds that are of significant interest in medicinal chemistry.[4][5] The presence of a bromo-substituted benzyl group allows for intramolecular cyclization reactions to form fused ring systems. This document outlines a protocol for the synthesis of 2-(tert-butyl)isoindoline via an intramolecular palladium-catalyzed C-N coupling reaction. Isoindoline and its derivatives are important structural motifs found in a variety of biologically active compounds and pharmaceuticals.[6][7][8]

Proposed Synthetic Pathway: Intramolecular Buchwald-Hartwig Amination

The synthesis of 2-(tert-butyl)isoindoline from this compound can be achieved through an intramolecular palladium-catalyzed amination reaction. This reaction facilitates the formation of a new carbon-nitrogen bond, leading to the desired five-membered heterocyclic ring.

G cluster_reactants Reactant cluster_reagents Reagents cluster_product Product Reactant This compound Product 2-(tert-butyl)isoindoline Reactant->Product Intramolecular Buchwald-Hartwig Amination Catalyst Pd Catalyst (e.g., Pd(OAc)2) Ligand Phosphine Ligand (e.g., P(t-Bu)3) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene)

Caption: Proposed synthetic route to 2-(tert-butyl)isoindoline.

Quantitative Data Summary

The following table summarizes representative quantitative data for the proposed intramolecular cyclization, based on typical yields and conditions for similar Buchwald-Hartwig amination reactions.[1][3][9]

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)P(t-Bu)₃ (4)NaOtBuToluene1001885
2Pd₂(dba)₃ (1)XPhos (2)LHMDSDioxane1102492
3Pd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene1002478

Experimental Protocols

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or other suitable base

  • Anhydrous Toluene or 1,4-Dioxane

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware, Schlenk line, or glovebox equipment

  • Magnetic stirrer and heating mantle/oil bath

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure: Synthesis of 2-(tert-butyl)isoindoline

This protocol is adapted from established methods for palladium-catalyzed amination of aryl halides.[2][9]

G A Reaction Setup B Reagent Addition A->B 1. C Inert Atmosphere B->C 2. D Reaction C->D 3. E Work-up D->E 4. F Purification E->F 5. G Characterization F->G 6.

Caption: General experimental workflow for the synthesis.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk flask or reaction tube equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 mmol) and the anhydrous solvent (e.g., toluene, 5 mL) to the flask.

  • Inert Atmosphere: Seal the flask or tube and evacuate and backfill with argon or nitrogen three times.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete (typically 18-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and quench with water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(tert-butyl)isoindoline.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Signaling Pathways and Logical Relationships

The application of this compound in the synthesis of heterocyclic compounds is a key step in the broader context of drug discovery and development. The resulting heterocyclic scaffolds, such as isoindolines, can be further elaborated to create libraries of compounds for screening against various biological targets.

G A N-(3-bromobenzyl)-N- (tert-butyl)amine B Heterocyclic Synthesis (e.g., Intramolecular Cyclization) A->B C Isoindoline Scaffold B->C D Further Functionalization C->D E Compound Library D->E F Biological Screening E->F G Lead Compound Identification F->G

Caption: Drug discovery workflow utilizing the synthesized heterocycle.

This logical flow illustrates how the initial synthesis of a core heterocyclic structure from this compound is a critical starting point for generating a diverse set of molecules for biological evaluation, ultimately leading to the identification of potential drug candidates. The versatility of the palladium-catalyzed methodology allows for the introduction of various substituents, enabling the exploration of structure-activity relationships.[10][11]

References

Application Notes and Protocols for N-(3-bromobenzyl)-N-(tert-butyl)amine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any specific, documented applications of N-(3-bromobenzyl)-N-(tert-butyl)amine in materials science. The following application notes and protocols are proposed based on the known reactivity of its constituent functional groups (bromobenzyl and tert-butylamine) and the established applications of analogous compounds. These are intended to serve as a guide for researchers and scientists to explore the potential of this compound in materials development. All proposed applications and protocols require experimental validation.

Potential Application as a Monomer in Polymer Synthesis

Application Note: The presence of a bromine atom on the benzyl ring of this compound makes it a suitable candidate as a monomer for various polymerization reactions, particularly those involving cross-coupling reactions. The bulky tert-butyl group can impart specific properties to the resulting polymer, such as increased solubility and amorphous character.

Proposed Polymerization via Suzuki Polycondensation

Rationale: The bromo-functional group can participate in Suzuki cross-coupling reactions with a suitable di-boronic acid or di-boronic ester comonomer to yield a conjugated polymer. Such polymers are of interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Experimental Protocol:

Objective: To synthesize a copolymer of this compound and a fluorene-based diboronic acid ester via Suzuki polycondensation.

Materials:

  • This compound

  • 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Methanol

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • In a Schlenk flask, combine this compound (1 equivalent), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1 equivalent), Pd₂(dba)₃ (0.01 equivalents), and P(o-tol)₃ (0.04 equivalents).

  • Add freshly distilled toluene to the flask to achieve a monomer concentration of approximately 0.1 M.

  • Prepare a 2 M aqueous solution of K₂CO₃.

  • Degas the toluene solution by bubbling with argon for 30 minutes.

  • Add the degassed K₂CO₃ solution to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours.

  • After cooling to room temperature, separate the organic layer.

  • Precipitate the polymer by slowly adding the organic layer to a large volume of stirring methanol.

  • Collect the polymer precipitate by filtration and wash with methanol and water.

  • Dry the polymer under vacuum at 40 °C.

  • Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, Nuclear Magnetic Resonance (NMR) for structural confirmation, and UV-Vis spectroscopy to investigate its optical properties.

Quantitative Data Summary:

ParameterValue
Monomer 1This compound
Monomer 29,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester
CatalystPd₂(dba)₃
LigandP(o-tol)₃
Base2 M K₂CO₃ (aq)
SolventToluene
Temperature90 °C
Reaction Time48 hours

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Workup and Purification cluster_characterization Characterization reactants Combine Monomers, Catalyst, and Ligand in Toluene degas Degas with Argon reactants->degas add_base Add Aqueous K2CO3 degas->add_base heat Heat to 90°C for 48h add_base->heat cool Cool to RT heat->cool separate Separate Organic Layer cool->separate precipitate Precipitate in Methanol separate->precipitate filtrate Filter and Wash precipitate->filtrate dry Dry under Vacuum filtrate->dry characterize Analyze Polymer (GPC, NMR, UV-Vis) dry->characterize

Caption: Workflow for Suzuki Polycondensation.

Potential Application as a Surface Modifying Agent

Application Note: The amine functionality of this compound can be utilized to modify the surface of materials, such as silica or gold nanoparticles. The benzyl group provides a spacer, and the bromo-substituent can serve as a reactive site for further functionalization. The tert-butyl group can influence the hydrophobicity of the modified surface.

Proposed Surface Modification of Silica Nanoparticles

Rationale: The amine group can react with surface silanol groups on silica nanoparticles through a silanization reaction, typically after the amine is converted to an isocyanate or used with a linker molecule like (3-isocyanatopropyl)triethoxysilane. This would attach the N-(3-bromobenzyl)-N-(tert-butyl) moiety to the nanoparticle surface. The exposed bromo groups can then be used for subsequent "click" chemistry or other coupling reactions to attach biomolecules, catalysts, or other functional ligands.

Experimental Protocol:

Objective: To functionalize silica nanoparticles with this compound.

Materials:

  • Silica nanoparticles (e.g., 100 nm diameter)

  • This compound

  • (3-Isocyanatopropyl)triethoxysilane

  • Anhydrous toluene

  • Ethanol

  • Centrifuge

Procedure:

  • Step 1: Reaction of Amine with Linker. In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene.

  • Add (3-isocyanatopropyl)triethoxysilane (1 equivalent) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours to form the urea-linked silane.

  • Step 2: Surface Modification. Disperse the silica nanoparticles in anhydrous toluene by sonication.

  • Add the solution from Step 1 to the silica nanoparticle dispersion.

  • Heat the mixture to reflux and stir for 24 hours.

  • Cool the mixture to room temperature.

  • Separate the functionalized nanoparticles by centrifugation.

  • Wash the nanoparticles sequentially with toluene and ethanol to remove unreacted precursors.

  • Dry the functionalized silica nanoparticles under vacuum.

  • Characterize the surface modification using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify the functional groups, Thermogravimetric Analysis (TGA) to quantify the organic content, and Transmission Electron Microscopy (TEM) to observe the nanoparticle morphology.

Logical Relationship Diagram:

G amine This compound adduct Urea-linked Silane Adduct amine->adduct + linker (3-Isocyanatopropyl)triethoxysilane linker->adduct + functionalized_silica Functionalized Silica Nanoparticle adduct->functionalized_silica Reacts with Surface Silanols silica Silica Nanoparticle silica->functionalized_silica further_reaction Further Functionalization (e.g., Click Chemistry) functionalized_silica->further_reaction via Bromine

Caption: Surface functionalization pathway.

Potential Application as a Precursor for Functional Materials

Application Note: this compound can serve as a precursor for the synthesis of more complex functional molecules that can then be incorporated into materials. For example, the bromo-functionality can be converted into other functional groups, or the amine can be used as a building block in the synthesis of ligands for metal-organic frameworks (MOFs) or as a component in supramolecular assemblies.

Proposed Synthesis of a Bipyridine Ligand for MOF Synthesis

Rationale: The bromo-group can be used in a cross-coupling reaction to synthesize a bipyridine ligand. The resulting ligand, containing the bulky N-(tert-butyl)benzylamine moiety, could then be used to construct MOFs with potentially unique pore environments and properties.

Experimental Protocol:

Objective: To synthesize a bipyridine ligand from this compound for potential use in MOF synthesis.

Materials:

  • This compound

  • 4-pyridylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and 4-pyridylboronic acid (1.2 equivalents) in a mixture of 1,4-dioxane and water (4:1 v/v).

  • Add Na₂CO₃ (3 equivalents) and Pd(dppf)Cl₂ (0.05 equivalents) to the mixture.

  • Degas the mixture by bubbling with argon for 20 minutes.

  • Heat the reaction to 100 °C and stir for 16 hours under an inert atmosphere.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired bipyridine ligand.

  • Characterize the product using NMR and mass spectrometry.

Synthesis Diagram:

G reactant1 This compound product Bipyridine Ligand reactant1->product  Pd(dppf)Cl2, Na2CO3  Dioxane/Water, 100°C reactant2 4-pyridylboronic acid reactant2->product

Caption: Synthesis of a bipyridine ligand.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question Potential Cause Suggested Solution
Q1: My reaction shows a low yield of the desired this compound. 1. Incomplete imine formation: The initial reaction between 3-bromobenzaldehyde and tert-butylamine may not have gone to completion.1. Optimize imine formation: Before adding the reducing agent, ensure the imine has formed. This can be facilitated by using a dehydrating agent like molecular sieves or allowing the aldehyde and amine to react for a sufficient time (e.g., 30-60 minutes) at room temperature.[1]
2. Ineffective reducing agent: The chosen reducing agent may not be potent enough or may have degraded.2. Select an appropriate reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reagent for reductive aminations, often providing high yields.[1][2][3][4][5] Ensure the reagent is fresh and handled under anhydrous conditions.
3. Suboptimal reaction conditions: Temperature, solvent, and reaction time can significantly impact yield.3. Adjust reaction parameters: For reductive amination with NaBH(OAc)₃, solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are effective.[3][6] The reaction is typically run at room temperature. Extended reaction times may be necessary, and progress should be monitored by TLC or LC-MS.
4. Steric hindrance: The bulky tert-butyl group can slow down the reaction rate.4. Increase reaction time and/or temperature: Allow the reaction to proceed for a longer duration (e.g., overnight). Gentle heating might be beneficial, but should be monitored to avoid side reactions.

Issue 2: Presence of Significant Impurities

Question Potential Cause Suggested Solution
Q2: I am observing a significant amount of unreacted 3-bromobenzaldehyde in my crude product. 1. Insufficient reducing agent: The amount of reducing agent was not enough to reduce all the intermediate imine.1. Use a slight excess of reducing agent: Employing 1.2 to 1.5 equivalents of the reducing agent, such as NaBH(OAc)₃, is a common practice to ensure complete conversion.[1]
2. Inefficient imine formation: A significant portion of the aldehyde did not react with the amine.2. Drive the imine formation: Use a slight excess of tert-butylamine (1.1-1.2 equivalents) to push the equilibrium towards imine formation.
Q3: My product is contaminated with 3-bromobenzyl alcohol. 1. Non-selective reducing agent: The reducing agent is reducing the starting aldehyde in addition to the imine.1. Use a selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is known to be highly selective for the imine/iminium ion over the aldehyde or ketone, minimizing alcohol formation.[1][2][5][7] Sodium borohydride (NaBH₄) is less selective and can cause this side reaction.[1]
Q4: I have a significant amount of a higher molecular weight byproduct. 1. Formation of a tertiary amine: The desired secondary amine product can react with another molecule of 3-bromobenzaldehyde to form a tertiary amine.1. Control stoichiometry: Using an excess of the amine can help minimize this side reaction.[1] Alternatively, a two-step procedure where the imine is formed first, followed by the addition of the reducing agent, can prevent the secondary amine from reacting further.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

There are two primary synthetic routes:

  • Reductive Amination: This is a one-pot reaction involving the condensation of 3-bromobenzaldehyde with tert-butylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is often preferred due to its efficiency and milder reaction conditions.[7][8]

  • Direct Alkylation: This involves the reaction of tert-butylamine with 3-bromobenzyl bromide. This method can be effective but is often prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[9]

Q2: Which reducing agent is best for the reductive amination synthesis of this compound?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this synthesis. Its mildness and selectivity for reducing the intermediate imine in the presence of the starting aldehyde make it ideal for a one-pot procedure, generally leading to higher yields and fewer byproducts compared to less selective reagents like sodium borohydride (NaBH₄).[1][2][3][4][5][6]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Q4: What is a typical work-up and purification procedure for this compound?

A typical work-up involves quenching the reaction with a basic aqueous solution, such as saturated sodium bicarbonate, to neutralize any remaining acid and decompose the excess reducing agent. The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4] Alternatively, the amine can be converted to its hydrochloride salt for purification and then converted back to the free base.[10][11][12]

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a one-pot synthesis of this compound from 3-bromobenzaldehyde and tert-butylamine.

Materials:

  • 3-bromobenzaldehyde

  • tert-Butylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 3-bromobenzaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM), add tert-butylamine (1.2 equivalents) at room temperature.

  • Stir the mixture for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation: Representative Yields for Reductive Amination of Aldehydes
AldehydeAmineReducing AgentSolventYield (%)Reference
BenzaldehydeCyclohexylamineNaBH(OAc)₃DCE94[4]
m-AnisaldehydeDimethylamine HClNaBH(OAc)₃THF77
p-Methoxybenzaldehyden-ButylamineH₂/Co-catalystMethanol72-96[13]
BenzaldehydeVarious aminesH₂/Pd/CVariousVaries[14]

Visualizations

Synthesis Workflow

SynthesisWorkflow Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_product Final Product aldehyde 3-Bromobenzaldehyde imine Imine Formation aldehyde->imine amine tert-Butylamine amine->imine reduction Reduction imine->reduction NaBH(OAc)₃ product N-(3-bromobenzyl)-N- (tert-butyl)amine reduction->product

Caption: Reductive amination workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting Troubleshooting Low Yield start Low Yield of Product check_sm Check for Unreacted Starting Materials start->check_sm unreacted_aldehyde Unreacted Aldehyde Present? check_sm->unreacted_aldehyde check_impurities Analyze Impurities alcohol_impurity 3-Bromobenzyl Alcohol Present? check_impurities->alcohol_impurity unreacted_aldehyde->check_impurities No solution1 Increase Reducing Agent Use Excess Amine unreacted_aldehyde->solution1 Yes tertiary_amine Tertiary Amine Present? alcohol_impurity->tertiary_amine No solution2 Use Selective Reducing Agent (e.g., NaBH(OAc)₃) alcohol_impurity->solution2 Yes solution3 Use Excess Amine Two-Step Procedure tertiary_amine->solution3 Yes

Caption: Decision tree for troubleshooting low yield in the synthesis.

Potential Side Reactions

SideReactions Potential Side Reactions aldehyde 3-Bromobenzaldehyde product Desired Product: This compound aldehyde->product + Amine + [H] alcohol Side Product: 3-Bromobenzyl Alcohol aldehyde->alcohol Reduction amine tert-Butylamine amine->product tertiary_amine Side Product: Tertiary Amine product->tertiary_amine + Aldehyde + [H]

Caption: Common side reactions in the synthesis of this compound.

References

Preventing over-alkylation in N-(3-bromobenzyl)-N-(tert-butyl)amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The primary focus is on preventing over-alkylation, a common side reaction in this type of synthesis.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of this compound synthesis?

A1: Over-alkylation is a common side reaction where the desired secondary amine product, this compound, reacts further with the alkylating agent (3-bromobenzyl halide) to form an undesired tertiary amine, N,N-bis(3-bromobenzyl)-N-(tert-butyl)amine. This occurs because the secondary amine product is often more nucleophilic than the starting primary amine (tert-butylamine), making it competitive for the alkylating agent.[1]

Q2: Why is the secondary amine product more nucleophilic than the starting primary amine?

A2: The introduction of an alkyl group (the 3-bromobenzyl group) onto the nitrogen atom is electron-donating. This increases the electron density on the nitrogen, making the resulting secondary amine a stronger nucleophile than the primary amine it was formed from.[2] This increased nucleophilicity enhances its reactivity towards the alkylating agent.

Q3: What are the primary strategies to prevent over-alkylation?

A3: Key strategies to minimize over-alkylation include:

  • Controlling Stoichiometry: Using a molar excess of the primary amine (tert-butylamine) relative to the 3-bromobenzyl halide.[1]

  • Slow Addition of Alkylating Agent: Adding the 3-bromobenzyl halide dropwise to maintain its low concentration in the reaction mixture.[1][2]

  • Temperature Control: Conducting the reaction at a lower temperature to decrease the rate of the second alkylation step.[1]

  • Choice of Base and Solvent: Using a milder base or specific solvents that can favor mono-alkylation.[2]

  • Alternative Synthetic Routes: Employing methods like reductive amination that are less prone to over-alkylation.[2]

Q4: Are there alternative synthesis methods that are less prone to over-alkylation?

A4: Yes, reductive amination is a highly effective alternative. This method involves the reaction of tert-butylamine with 3-bromobenzaldehyde to form an imine, which is then reduced in situ to the desired secondary amine. This approach avoids the use of alkyl halides and the associated over-alkylation issues.[2] Another advanced method involves the use of N-aminopyridinium salts, which undergo self-limiting alkylation to selectively produce secondary amines.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Significant formation of N,N-bis(3-bromobenzyl)-N-(tert-butyl)amine (over-alkylation product) The secondary amine product is reacting faster than the primary amine.[2]1. Increase Excess of Primary Amine: Use a 5-10 fold excess of tert-butylamine relative to the 3-bromobenzyl halide.[2] 2. Slow Addition of Alkylating Agent: Add the 3-bromobenzyl halide dropwise to the reaction mixture to keep its concentration low.[1] 3. Lower Reaction Temperature: Reducing the temperature can improve selectivity by slowing down the second alkylation step.[1]
Reaction conditions are too harsh.1. Use a Milder Base: Consider using a base like cesium hydroxide or cesium carbonate, which are known to favor mono-alkylation.[5][6] 2. Change the Solvent: Using a less polar solvent can sometimes reduce the rate of the second alkylation.[2] Ionic liquids have also been shown to reduce over-alkylation.[7]
Low yield of the desired this compound Inefficient reaction conditions or competing side reactions.1. Optimize Reaction Parameters: Systematically vary the base, solvent, and temperature to find the optimal conditions for your specific setup. 2. Consider an Alternative Synthetic Route: If optimization fails, switch to reductive amination.[2]
Difficulty in purifying the product from the over-alkylation byproduct Similar polarities of the desired product and the tertiary amine byproduct.1. Chromatography: Utilize column chromatography with a carefully selected solvent system to separate the components. 2. Acid-Base Extraction: Exploit the basicity of the amines. Dissolve the mixture in a non-polar solvent and wash with a dilute acid. The more basic tertiary amine may be extracted preferentially under certain pH conditions.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Over-alkylation Control

This protocol is designed to favor the formation of the mono-alkylated product.

Materials:

  • tert-Butylamine (5-10 equivalents)

  • 3-Bromobenzyl bromide (1 equivalent)

  • Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine in anhydrous DMF.

  • Add cesium carbonate to the solution and stir the suspension.

  • In a separate flask, prepare a solution of 3-bromobenzyl bromide in a small amount of anhydrous DMF.

  • Add the 3-bromobenzyl bromide solution dropwise to the stirred amine suspension over a period of 1-2 hours at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination

This is an alternative method to avoid over-alkylation.

Materials:

  • 3-Bromobenzaldehyde (1 equivalent)

  • tert-Butylamine (1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-bromobenzaldehyde and tert-butylamine in dichloromethane.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Visualizations

over_alkylation_pathway cluster_reactants Reactants cluster_products Products tert-Butylamine tert-Butylamine This compound Desired Product: This compound tert-Butylamine->this compound + 3-Bromobenzyl Halide 3-Bromobenzyl Halide 3-Bromobenzyl Halide N,N-bis(3-bromobenzyl)-N-(tert-butyl)amine Over-alkylation Byproduct: N,N-bis(3-bromobenzyl)-N-(tert-butyl)amine This compound->N,N-bis(3-bromobenzyl)-N-(tert-butyl)amine + 3-Bromobenzyl Halide

Caption: Reaction pathway showing the formation of the desired secondary amine and the over-alkylation byproduct.

troubleshooting_workflow cluster_solutions Solutions start Over-alkylation Observed? solution1 Increase Amine Excess (5-10x) start->solution1 Yes end Continue with Synthesis start->end No solution2 Slow Halide Addition solution1->solution2 solution3 Lower Temperature solution2->solution3 solution4 Use Milder Base (e.g., Cs₂CO₃) solution3->solution4 solution5 Switch to Reductive Amination solution4->solution5 If still problematic

Caption: Decision workflow for troubleshooting over-alkylation in N-alkylation reactions.

References

Technical Support Center: Purification of N-(3-bromobenzyl)-N-(tert-butyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of crude N-(3-bromobenzyl)-N-(tert-butyl)amine.

Troubleshooting Guide

This guide addresses common issues observed during the workup and purification of this compound, typically synthesized via reductive amination of 3-bromobenzaldehyde with tert-butylamine.

Issue Potential Cause Recommended Solution
Product Contaminated with Starting Aldehyde Incomplete reaction or inefficient removal of unreacted 3-bromobenzaldehyde.1. Acid-Base Extraction: Perform an aqueous acidic wash (e.g., 1M HCl) to protonate the basic amine product, rendering it water-soluble. The neutral aldehyde will remain in the organic layer. Separate the layers and then basify the aqueous layer (e.g., with 1M NaOH) to pH > 10 to recover the free amine product by extraction with an organic solvent.[1][2] 2. Bisulfite Wash: Wash the crude organic mixture with a saturated aqueous solution of sodium bisulfite. This will form a water-soluble adduct with the aldehyde, which can be removed in the aqueous phase. 3. Column Chromatography: If residual amounts persist, flash column chromatography can separate the more polar aldehyde from the amine product. A hexane/ethyl acetate solvent system is a good starting point for TLC analysis to determine optimal separation conditions.[3]
Presence of 3-Bromobenzyl Alcohol in Product Reduction of the starting aldehyde by the reducing agent (e.g., sodium borohydride) is a common side reaction.[4]1. Column Chromatography: 3-Bromobenzyl alcohol is more polar than the desired amine product. Flash column chromatography on silica gel is an effective method for its removal. A gradient elution with a hexane/ethyl acetate system will typically elute the less polar amine first. 2. Acid-Base Extraction: As 3-bromobenzyl alcohol is a neutral compound, an acid-base extraction will partition the basic amine product into the aqueous acidic phase, leaving the alcohol in the organic layer.[1]
Product Streaking or Tailing on Silica Gel TLC/Column The basic nature of the amine interacts strongly with the acidic silanol groups of the silica gel, leading to poor chromatographic performance.1. Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a volatile tertiary amine, such as triethylamine (TEA), into the eluent system for both TLC and column chromatography. This will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation. 2. Use Amine-Functionalized Silica: Employing a pre-treated, amine-functionalized silica gel for column chromatography can significantly improve the separation of basic compounds without the need for mobile phase modifiers. 3. Use a Different Stationary Phase: Consider using a more neutral stationary phase, such as alumina, for chromatography.
Difficulty Removing Excess tert-Butylamine The low boiling point of tert-butylamine can make its complete removal under reduced pressure challenging.1. Aqueous Washes: Perform several washes of the organic layer with water or brine to remove the water-soluble tert-butylamine. 2. Acid Wash: An acidic wash will convert the tert-butylamine into its hydrochloride salt, which is highly water-soluble and will be efficiently removed in the aqueous phase.
Low Overall Yield After Purification This can be due to product loss during extractions, incomplete reactions, or degradation on silica gel.1. Optimize Reaction Conditions: Ensure the reductive amination goes to completion by monitoring with TLC. 2. Careful Extractions: Minimize the formation of emulsions during aqueous washes. If emulsions form, they can sometimes be broken by the addition of brine. 3. Minimize Silica Gel Contact Time: If using column chromatography, run the column efficiently to reduce the time the amine is in contact with the acidic silica, which can cause degradation. Using a basic modifier in the eluent can also mitigate this.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The most common impurities are unreacted starting materials (3-bromobenzaldehyde and tert-butylamine) and the over-reduction byproduct, 3-bromobenzyl alcohol.

Q2: How can I effectively monitor the progress of the reductive amination reaction?

A2: Thin-layer chromatography (TLC) is an effective method. You can monitor the disappearance of the 3-bromobenzaldehyde spot. A suitable eluent system to start with is 9:1 Hexane:Ethyl Acetate. The aldehyde will be more polar than the starting amine and the product amine. Staining with potassium permanganate can help visualize the spots.

Q3: What is the best general approach for the initial workup of the reaction mixture?

A3: A typical workup involves quenching the reaction with water or a mild acid (depending on the reducing agent used). The next step is an acid-base extraction. Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane. Wash with an aqueous acid (e.g., 1M HCl) to extract your amine product into the aqueous layer, leaving neutral impurities like 3-bromobenzyl alcohol and unreacted aldehyde in the organic layer. Separate the layers, then basify the aqueous layer with a base (e.g., 1M NaOH) and extract your purified amine back into an organic solvent.[1][2]

Q4: I am having trouble with column chromatography. My product is smearing badly on the silica gel. What can I do?

A4: This is a common issue with amines on silica gel. To resolve this, you can add a small amount of triethylamine (e.g., 1%) to your eluent system (e.g., hexane/ethyl acetate). This will deactivate the acidic sites on the silica and should result in much sharper bands. Alternatively, you can use a different stationary phase like alumina or a commercially available amine-functionalized silica gel.

Q5: Can I purify this compound by distillation?

A5: While the starting material, 3-bromobenzaldehyde, can be purified by distillation, the product, this compound, has a higher boiling point and may be prone to decomposition at the required temperatures.[5][6] Therefore, column chromatography is generally the preferred method for purification.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 100 mL).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl and shake vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with 1M HCl (2 x 50 mL).

  • Combine all aqueous extracts. The desired amine is now in the aqueous phase as its hydrochloride salt, while neutral impurities (3-bromobenzaldehyde, 3-bromobenzyl alcohol) remain in the organic layer.

  • Cool the combined aqueous layer in an ice bath and slowly add 5M NaOH with stirring until the pH is > 10.

  • Extract the free amine from the basified aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: First, analyze the crude product by TLC to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. The goal is to achieve an Rf value of ~0.3 for the product. If the product is streaking, add 1% triethylamine to the eluent.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent like dichloromethane) and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. If necessary, a gradient elution can be used, starting with a less polar mixture and gradually increasing the polarity (e.g., from 5% ethyl acetate in hexane to 20% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Compound Structure Typical TLC Rf Notes
3-Bromobenzaldehyde3-Br-C₆H₄-CHO~0.5 (9:1 Hex:EtOAc)More polar than the product amine.
This compound3-Br-C₆H₄-CH₂-NH-C(CH₃)₃~0.3 (9:1 Hex:EtOAc + 1% TEA)Rf can vary based on exact eluent and silica gel activity.
3-Bromobenzyl alcohol3-Br-C₆H₄-CH₂OH~0.2 (9:1 Hex:EtOAc)Most polar of the common species.

Workflow for Impurity Removal

PurificationWorkflow Workflow for Purification of this compound crude Crude Reaction Mixture (Product, Aldehyde, Alcohol, tert-Butylamine) acid_base Acid-Base Extraction (1M HCl / 1M NaOH) crude->acid_base organic1 Organic Layer (Aldehyde, Alcohol) acid_base->organic1 Neutral Impurities aqueous1 Aqueous Layer (Acidic) (Product-HCl, tert-Butylamine-HCl) acid_base->aqueous1 Basic Components basify Basify to pH > 10 (1M NaOH) aqueous1->basify extract Extract with Organic Solvent basify->extract organic2 Organic Layer (Purified Product, residual tert-Butylamine) extract->organic2 aqueous2 Aqueous Layer (Basic) (Salts) extract->aqueous2 wash Wash with Water/Brine organic2->wash dry_concentrate Dry (Na2SO4) and Concentrate wash->dry_concentrate column Flash Column Chromatography (Hex/EtOAc + 1% TEA) dry_concentrate->column If necessary pure_product Pure this compound dry_concentrate->pure_product If pure column->pure_product

Caption: Purification workflow for this compound.

References

Challenges in the scale-up synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two primary synthetic routes for the preparation of this compound:

  • Direct Nucleophilic Substitution: This method involves the direct alkylation of tert-butylamine with 3-bromobenzyl bromide. It is a straightforward approach but can present challenges with over-alkylation and salt formation.

  • Reductive Amination: This route consists of the reaction between 3-bromobenzaldehyde and tert-butylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method offers good control over the reaction but requires careful selection of the reducing agent and reaction conditions.

Q2: Which synthetic route is preferable for large-scale synthesis?

A2: Both routes have their advantages and disadvantages for scale-up.

  • Direct alkylation is atom-economical but can be challenging to control, often leading to the formation of quaternary ammonium salts as byproducts, which can complicate purification.

  • Reductive amination is often preferred for its selectivity, which minimizes the formation of over-alkylated byproducts.[1] However, the cost and handling of the reducing agent, as well as potential exothermicity, are important considerations for large-scale production.

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: Common impurities depend on the synthetic route:

  • Direct Alkylation:

    • Unreacted 3-bromobenzyl bromide.

    • Over-alkylation product: N,N-bis(3-bromobenzyl)-N-(tert-butyl)amine.

    • tert-Butylammonium bromide salt.

  • Reductive Amination:

    • Unreacted 3-bromobenzaldehyde.

    • The corresponding alcohol (3-bromobenzyl alcohol) from the reduction of the aldehyde.

    • The imine intermediate if the reduction is incomplete.

Q4: How can I purify the final product?

A4: Purification of this compound can typically be achieved through the following methods:

  • Extraction: An initial workup with an acidic aqueous solution can remove basic impurities. The product can then be extracted into an organic solvent after basification of the aqueous layer.

  • Column Chromatography: Silica gel chromatography is a common method for purifying amines. A solvent system such as hexane/ethyl acetate with a small amount of triethylamine can be used to prevent tailing of the amine product on the acidic silica gel.[2]

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for larger quantities.

  • Crystallization: The product can be converted to a salt (e.g., hydrochloride) to facilitate purification by crystallization. The free base can then be regenerated.[3]

Troubleshooting Guides

Direct Alkylation Route
IssuePotential CauseRecommended Action
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure adequate mixing.
Formation of tert-butylammonium bromide precipitate, which can coat the starting material.Use a solvent system that can better solubilize the salt, or use a phase-transfer catalyst.
Formation of Over-alkylation Byproduct High concentration of the alkylating agent.Use a larger excess of tert-butylamine. Add the 3-bromobenzyl bromide slowly to the reaction mixture.
Difficult Purification Presence of unreacted starting materials and byproducts with similar polarities.Optimize the reaction to maximize conversion. For purification, consider converting the product to its hydrochloride salt to facilitate separation from non-basic impurities.
Reductive Amination Route
IssuePotential CauseRecommended Action
Low Yield Incomplete imine formation.Ensure anhydrous conditions, as water can inhibit imine formation. A Dean-Stark trap can be used to remove water azeotropically. The addition of a catalytic amount of acid (e.g., acetic acid) can promote imine formation.
Inactive or insufficient reducing agent.Use fresh, high-quality reducing agent. Ensure the stoichiometry of the reducing agent is correct.
For STAB: Decomposition due to moisture.Handle Sodium triacetoxyborohydride (STAB) under an inert atmosphere and use anhydrous solvents.
Formation of 3-bromobenzyl alcohol The reducing agent is too reactive and reduces the aldehyde before imine formation.Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is more selective for the iminium ion over the aldehyde.[4]
Incomplete Reaction Steric hindrance from the tert-butyl group slowing down the reaction.Increase reaction temperature and/or reaction time. Consider using a more reactive reducing agent if the formation of the alcohol byproduct is not a major issue.
Exothermic Reaction during Scale-up The quenching of the excess reducing agent can be highly exothermic.Add the quenching agent (e.g., water or a basic solution) slowly and with efficient cooling.

Quantitative Data

Table 1: Comparison of Synthetic Routes for N-Benzylation of Amines (Analogous Systems)

ParameterDirect Alkylation (Analogous System)Reductive Amination (Analogous System)
Reactants Benzyl chloride, tert-butylamineBenzaldehyde, tert-butylamine, Reducing Agent
Typical Yield 60-85%70-95%
Purity (crude) Moderate to goodGood to excellent
Key Challenge Over-alkylationHandling of reducing agent, potential for side-reactions

Note: Data is based on analogous N-benzylation reactions and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Direct Alkylation of tert-Butylamine with 3-Bromobenzyl Bromide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butylamine (3-5 equivalents) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: Slowly add 3-bromobenzyl bromide (1 equivalent) to the stirred solution of tert-butylamine at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between a basic aqueous solution (e.g., 1 M NaOH) and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate containing 1% triethylamine) to afford this compound.

Protocol 2: Reductive Amination of 3-Bromobenzaldehyde with tert-Butylamine using STAB
  • Reaction Setup: To a stirred solution of 3-bromobenzaldehyde (1 equivalent) and tert-butylamine (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the desired product.[5]

Visualizations

Synthesis_Workflow cluster_direct_alkylation Direct Alkylation Route cluster_reductive_amination Reductive Amination Route DA_start Start: 3-Bromobenzyl Bromide + tert-Butylamine DA_reaction Reaction: Heat in Solvent (e.g., ACN) DA_start->DA_reaction DA_workup Aqueous Work-up (Base Extraction) DA_reaction->DA_workup DA_purification Purification: Column Chromatography DA_workup->DA_purification DA_product Product: This compound DA_purification->DA_product RA_start Start: 3-Bromobenzaldehyde + tert-Butylamine RA_imine Imine Formation (Acid Catalyst, Anhydrous) RA_start->RA_imine RA_reduction In-situ Reduction (e.g., STAB) RA_imine->RA_reduction RA_workup Aqueous Work-up (Quench with NaHCO3) RA_reduction->RA_workup RA_purification Purification: Column Chromatography RA_workup->RA_purification RA_product Product: This compound RA_purification->RA_product

Caption: Comparative workflow of the two main synthetic routes.

Troubleshooting_Logic cluster_da Direct Alkylation cluster_ra Reductive Amination start Low Product Yield? da_check_precipitate Is a precipitate observed? start->da_check_precipitate Direct Alkylation ra_check_imine Is imine intermediate present (TLC/GC-MS)? start->ra_check_imine Reductive Amination da_increase_solubility Action: Change solvent or add phase-transfer catalyst da_check_precipitate->da_increase_solubility Yes da_check_overalkylation Is over-alkylation product detected (TLC/GC-MS)? da_check_precipitate->da_check_overalkylation No da_adjust_stoichiometry Action: Increase excess of tert-butylamine, slow addition of alkylating agent da_check_overalkylation->da_adjust_stoichiometry Yes ra_incomplete_imine Action: Ensure anhydrous conditions, add acid catalyst ra_check_imine->ra_incomplete_imine No ra_check_alcohol Is 3-bromobenzyl alcohol detected? ra_check_imine->ra_check_alcohol Yes ra_change_reductant Action: Use a milder reducing agent (e.g., STAB) ra_check_alcohol->ra_change_reductant Yes ra_check_reductant_quality Is the reducing agent old or improperly stored? ra_check_alcohol->ra_check_reductant_quality No ra_use_fresh_reductant Action: Use fresh, high-quality reducing agent ra_check_reductant_quality->ra_use_fresh_reductant Yes

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Improving the Purity of N-(3-bromobenzyl)-N-(tert-butyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-(3-bromobenzyl)-N-(tert-butyl)amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Presence of Unreacted Starting Materials (3-bromobenzyl halide and tert-butylamine)

  • Question: My post-reaction analysis (TLC, GC-MS, or NMR) shows the presence of unreacted 3-bromobenzyl halide and tert-butylamine. How can I remove these?

  • Answer: Unreacted starting materials can often be removed with a simple acid-base extraction. Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and remove the basic tert-butylamine into the aqueous layer.[1] Subsequently, washing with a saturated aqueous sodium bicarbonate solution will remove any remaining acidic impurities. Unreacted 3-bromobenzyl halide, being less polar than the product, can then be separated by column chromatography.

Issue 2: Contamination with Over-alkylation Byproduct (N,N-bis(3-bromobenzyl)-N-(tert-butyl)amine)

  • Question: I am observing a less polar byproduct in my TLC analysis, which I suspect is the di-benzylated tertiary amine. How can I separate this from my desired secondary amine product?

  • Answer: Over-alkylation is a common side reaction in the N-alkylation of amines.[2][3] The resulting tertiary amine is typically less polar than the desired secondary amine. Column chromatography is the most effective method for separating the di-benzylated impurity.[1] Using a solvent system with low polarity, such as a hexane/ethyl acetate gradient, will cause the less polar di-benzylated product to elute from the column first, allowing for the isolation of the pure secondary amine.

Issue 3: Product is an Oil and Fails to Crystallize

  • Question: My purified this compound is an oil at room temperature and I am unable to induce crystallization. What should I do?

  • Answer: The inability to crystallize can be due to the presence of impurities or the inherent physical properties of the compound. First, ensure all residual solvent has been removed under high vacuum. If the product remains an oil, further purification by column chromatography may be necessary to remove any impurities that are depressing the melting point.[1] Alternatively, converting the amine to its hydrochloride salt can facilitate crystallization.[4][5] This can be achieved by dissolving the purified amine in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent. The resulting hydrochloride salt is often a crystalline solid that can be collected by filtration.[4]

Issue 4: Tailing of the Product Spot on Silica Gel TLC

  • Question: When I run a TLC on silica gel, my product spot shows significant tailing, making it difficult to assess purity and separation. How can I prevent this?

  • Answer: The basic nature of amines can cause strong interactions with the acidic silica gel, leading to tailing.[6] To mitigate this, you can add a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and result in more defined spots. Alternatively, using a different stationary phase like amine-functionalized silica or basic alumina can prevent this issue altogether.[4][6]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound?

A1: Column chromatography is generally the most effective method for purifying N-benzylated amines, as it allows for the separation of the desired product from both more polar (starting materials) and less polar (over-alkylation byproducts) impurities.[1] For optimal results, consider using an amine-functionalized silica gel or adding a small percentage of triethylamine to the eluent to prevent peak tailing.[6][7]

Q2: Can I use recrystallization to purify this compound?

A2: Recrystallization can be an effective purification technique if the crude product is a solid and the impurity profile is not overly complex.[1] The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold.[8] If the free base is an oil or difficult to crystallize, converting it to its hydrochloride salt can often yield a crystalline solid that is more amenable to recrystallization.[4][5]

Q3: What are some suitable solvent systems for column chromatography of this compound?

A3: A good starting point for column chromatography is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A gradient elution, starting with a low percentage of ethyl acetate in hexane (e.g., 5%) and gradually increasing the polarity, is often effective.[1] The optimal solvent ratio will depend on the specific impurities present and should be determined by preliminary TLC analysis.

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product should be assessed using a combination of analytical techniques. Thin-layer chromatography (TLC) can provide a quick qualitative assessment. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. A pure product should exhibit a sharp melting point if it is a solid.[1]

Data Presentation

Purification MethodTypical Impurities RemovedAdvantagesDisadvantages
Acid-Base Extraction Unreacted tert-butylamine, acidic byproductsSimple, fast, and effective for removing basic/acidic impurities.Not effective for removing non-polar impurities like over-alkylation products.
Column Chromatography Unreacted starting materials, over-alkylation products, other byproductsHigh resolution, capable of separating complex mixtures.[1]Can be time-consuming and may require large volumes of solvent. Amines can tail on silica gel.[6]
Recrystallization Minor impurities with different solubility profilesCan yield highly pure crystalline material.Only suitable for solid compounds; may not be effective for removing all impurities.[1]
Salt Formation & Recrystallization Impurities that do not form saltsCan induce crystallization in oily products and improve handling.Requires an additional reaction step and subsequent liberation of the free base.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Stationary Phase Selection: Choose between standard silica gel (with an amine additive in the eluent) or an amine-functionalized silica gel.

  • Eluent Selection: Based on TLC analysis, prepare an appropriate eluent system, such as a mixture of hexane and ethyl acetate. Add 0.1-1% triethylamine to the eluent if using standard silica gel.

  • Column Packing: Prepare a slurry of the selected stationary phase in the initial, least polar eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent and load it onto the column.

  • Elution: Begin elution with the least polar solvent mixture. If necessary, gradually increase the polarity of the eluent (gradient elution) to facilitate the elution of the product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization from a Hydrochloride Salt

  • Salt Formation: Dissolve the crude or partially purified this compound in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate. Add a solution of HCl (e.g., 2M in diethyl ether) dropwise with stirring until precipitation is complete.

  • Isolation of the Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Solvent Selection for Recrystallization: Determine a suitable solvent or solvent pair for recrystallization. For amine salts, polar solvents like ethanol, methanol, or mixtures with water are often effective.

  • Recrystallization: Dissolve the crude salt in a minimal amount of the hot recrystallization solvent. If necessary, perform a hot filtration to remove any insoluble impurities. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

  • Liberation of the Free Base (Optional): If the free base is required, dissolve the purified salt in water and basify the solution with an aqueous base (e.g., NaOH or NaHCO₃). Extract the free amine with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Troubleshooting start Crude this compound tlc TLC Analysis start->tlc multiple_spots Multiple Spots Observed? tlc->multiple_spots single_spot Single Spot with Tailing? multiple_spots->single_spot No less_polar_spot Less Polar Spot (Over-alkylation)? multiple_spots->less_polar_spot Yes pure Pure Product (Verify by NMR/GC-MS) single_spot->pure No add_amine Add Et3N to Eluent or Use Amine-Functionalized Silica single_spot->add_amine Yes column_chromatography Column Chromatography column_chromatography->pure acid_base_extraction Acid-Base Extraction acid_base_extraction->column_chromatography recrystallization Recrystallization / Salt Formation recrystallization->pure add_amine->column_chromatography less_polar_spot->column_chromatography Yes more_polar_spot More Polar Spot (Starting Material)? less_polar_spot->more_polar_spot No more_polar_spot->acid_base_extraction Yes more_polar_spot->recrystallization No

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine, primarily focusing on the reductive amination of 3-bromobenzaldehyde with tert-butylamine.

Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the reductive amination of 3-bromobenzaldehyde with tert-butylamine can arise from several factors. Here are the primary areas to investigate:

  • Incomplete Imine Formation: The initial condensation of 3-bromobenzaldehyde and tert-butylamine to form the corresponding imine is a reversible equilibrium. To drive the reaction forward, it is crucial to remove the water formed as a byproduct.

    • Solution: Use a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can be effective.

  • Suboptimal Reaction pH: The formation of the iminium ion, which is the species that is reduced, is pH-dependent. A mildly acidic environment (pH 4-6) is generally optimal to facilitate both imine formation and subsequent protonation to the iminium ion.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid.

  • Choice and Quality of Reducing Agent: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde to 3-bromobenzyl alcohol before it has a chance to form the imine.

    • Solution: Employ a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion over the aldehyde.[1][2] Ensure the reducing agent is fresh and has been stored under anhydrous conditions.

  • Steric Hindrance: The bulky tert-butyl group can sterically hinder the reaction.

    • Solution: Increasing the reaction temperature or extending the reaction time may be necessary to overcome the steric hindrance.

Q2: I am observing a significant amount of 3-bromobenzyl alcohol as a byproduct. How can I prevent this?

A2: The formation of 3-bromobenzyl alcohol indicates that the reducing agent is reducing the starting aldehyde.

  • Primary Cause: This is a common issue when using a strong, non-selective reducing agent like sodium borohydride in a one-pot procedure.

  • Solutions:

    • Use a Selective Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃), which is known for its high selectivity in reducing iminium ions in the presence of aldehydes.[1][2]

    • Two-Step Procedure: If using sodium borohydride, perform the reaction in two distinct steps. First, allow the imine to form completely by stirring 3-bromobenzaldehyde and tert-butylamine together, with removal of water. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the aldehyde. Once imine formation is complete, add the sodium borohydride to reduce the imine.

Q3: My final product is contaminated with a significant amount of unreacted 3-bromobenzaldehyde. What went wrong?

A3: Unreacted starting material can be due to several factors:

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. A common ratio is 1.5 to 2.0 equivalents relative to the limiting reagent.

  • Deactivated Reducing Agent: The reducing agent may have degraded due to improper storage or exposure to moisture. Use a fresh batch of the reagent.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using TLC or GC-MS. If the reaction has stalled, you can try adding more reducing agent or increasing the reaction temperature and/or time.

Q4: How can I effectively purify the final product, this compound?

A4: Purification of the final product typically involves an aqueous workup followed by chromatography.

  • Aqueous Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize any remaining acid and decompose the excess reducing agent.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the organic layer under reduced pressure.

  • Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of any impurities.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a general methodology for the synthesis of this compound.

Materials:

  • 3-bromobenzaldehyde

  • tert-butylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add tert-butylamine (1.1 - 1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In portions, add sodium triacetoxyborohydride (1.5 - 2.0 eq) to the reaction mixture. An exothermic reaction may be observed.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1 to 24 hours.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data Summary

ParameterTypical ValueNotes
Yield 60-85%Highly dependent on reaction conditions and purity of starting materials.
Purity (post-chromatography) >95%As determined by GC-MS or NMR.
Molar Ratio (Aldehyde:Amine) 1 : 1.1-1.2A slight excess of the amine is often used.
Molar Ratio (Aldehyde:Reducing Agent) 1 : 1.5-2.0An excess of the reducing agent is necessary to drive the reaction to completion.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start reagents 1. Mix 3-bromobenzaldehyde, tert-butylamine, and acetic acid in anhydrous solvent start->reagents imine_formation 2. Stir for 30-60 min (Imine Formation) reagents->imine_formation add_reductant 3. Add Sodium Triacetoxyborohydride imine_formation->add_reductant reaction 4. Stir at RT (1-24h) (Reductive Amination) add_reductant->reaction quench 5. Quench with sat. NaHCO3 reaction->quench extraction 6. Aqueous Workup & Extraction quench->extraction purification 7. Column Chromatography extraction->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Logic for Synthesis start Low Yield or Side Products check_imine Check for Imine Formation (TLC/GC-MS) start->check_imine check_reductant Check Reducing Agent start->check_reductant check_conditions Review Reaction Conditions start->check_conditions no_imine Incomplete Imine Formation check_imine->no_imine Not proceeding reductant_issue Reducing Agent Issue check_reductant->reductant_issue Aldehyde reduction conditions_issue Suboptimal Conditions check_conditions->conditions_issue Slow/stalled reaction add_dehydrating Add Dehydrating Agent (e.g., MgSO4) no_imine->add_dehydrating add_acid Add Catalytic Acid (e.g., Acetic Acid) no_imine->add_acid use_selective Use Selective Reductant (e.g., NaBH(OAc)3) reductant_issue->use_selective use_fresh Use Fresh/Anhydrous Reductant reductant_issue->use_fresh increase_temp Increase Temperature conditions_issue->increase_temp increase_time Increase Reaction Time conditions_issue->increase_time

References

Effect of reaction conditions on N-(3-bromobenzyl)-N-(tert-butyl)amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The two primary methods for synthesizing this compound are:

  • Reductive Amination: This involves the reaction of 3-bromobenzaldehyde with tert-butylamine to form an intermediate imine, which is then reduced in situ to the target amine.[1]

  • N-Alkylation: This method consists of the direct reaction of 3-bromobenzyl bromide with tert-butylamine.[2]

Q2: Which synthetic route is generally preferred and why?

A2: Reductive amination is often the preferred method for synthesizing this compound. This is because direct N-alkylation of a sterically hindered amine like tert-butylamine with a benzyl bromide can be challenging and often results in low yields due to competing elimination reactions and the formation of over-alkylation byproducts.[2][3] Reductive amination offers a more controlled, one-pot synthesis with generally higher yields for this type of transformation.[1]

Q3: What are the key reagents for the reductive amination of 3-bromobenzaldehyde with tert-butylamine?

A3: The key reagents are:

  • 3-bromobenzaldehyde (aldehyde)

  • tert-butylamine (amine)

  • A reducing agent

  • A suitable solvent

  • Optionally, an acid catalyst to facilitate imine formation.[4]

Q4: What are the common side products in the synthesis of this compound?

A4:

  • In Reductive Amination: The primary side product is the corresponding alcohol (3-bromobenzyl alcohol), formed by the reduction of 3-bromobenzaldehyde before it can react with the amine.[1] The formation of the imine as a stable byproduct can also occur if the reduction is incomplete.[5]

  • In N-Alkylation: The main side product is the elimination product, 3-bromotoluene, resulting from the dehydrobromination of 3-bromobenzyl bromide. Over-alkylation to form a quaternary ammonium salt is also a possibility, though less likely with the bulky tert-butylamine.[3]

Troubleshooting Guides

Reductive Amination Route
IssuePotential Cause(s)Suggested Solution(s)
Low or no product yield Inefficient imine formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine.- Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves. - Use a solvent that allows for azeotropic removal of water (e.g., toluene). - Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation (pH 4-5 is often optimal).[1]
Decomposition of starting materials or product. - Ensure the reaction temperature is appropriate. Room temperature is often sufficient.
Ineffective reducing agent. - Choose a suitable reducing agent (see Table 1). Sodium triacetoxyborohydride (STAB) is often a good choice due to its selectivity for imines.[4][6]
Significant amount of 3-bromobenzyl alcohol byproduct Aldehyde reduction is faster than imine formation and reduction. - Use a milder and more selective reducing agent like NaBH(OAc)₃, which is less likely to reduce the aldehyde.[4][6] - If using a stronger reducing agent like NaBH₄, consider a two-step procedure: first, form the imine, and then add the reducing agent.[7]
Presence of unreacted 3-bromobenzaldehyde Incomplete reaction. - Increase the reaction time. - Ensure stoichiometric amounts of tert-butylamine and the reducing agent are used. A slight excess of the amine can be beneficial.
Difficulty in product purification Polar byproducts or unreacted starting materials. - Perform an acidic workup to protonate the amine product, allowing for extraction of non-basic impurities with an organic solvent. Then, basify the aqueous layer and extract the product.[8] - Column chromatography on silica gel can be effective for purification.
N-Alkylation Route
IssuePotential Cause(s)Suggested Solution(s)
Low or no product yield Steric hindrance: The bulkiness of the tert-butyl group hinders the nucleophilic attack on the benzylic carbon.- Increase the reaction temperature. Microwave irradiation can sometimes be effective.[9] - Use a more polar aprotic solvent like DMF or DMSO to improve the solubility of reagents and facilitate the SN2 reaction.[9]
Poor leaving group ability. - While bromide is a good leaving group, adding a catalytic amount of potassium iodide (KI) can promote the reaction via in-situ formation of the more reactive benzyl iodide (Finkelstein reaction).[9]
Inappropriate base. - Use a non-nucleophilic, strong base to deprotonate the amine without competing in the alkylation. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices.[3]
Formation of 3-bromotoluene as a major byproduct Elimination reaction (E2) is favored over substitution (SN2). - Use a less hindered base if possible, although with tert-butylamine, the amine itself can act as a base promoting elimination. - Lowering the reaction temperature may favor the SN2 pathway, but this could also decrease the overall reaction rate.
Incomplete reaction with starting materials remaining Low reactivity or poor solubility of reagents. - Increase reaction time and/or temperature. - Ensure all reagents are soluble in the chosen solvent. As noted, DMF or DMSO are often better choices than less polar solvents like acetone.[9]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium BorohydrideNaBH₄Methanol, EthanolInexpensive, readily available.Can reduce aldehydes and ketones, leading to alcohol byproducts.[6] Requires careful control of reaction conditions.
Sodium CyanoborohydrideNaBH₃CNMethanol, THFSelective for imines in the presence of aldehydes/ketones at mildly acidic pH.[1]Highly toxic (releases cyanide gas upon acidification).
Sodium TriacetoxyborohydrideNaBH(OAc)₃ / STABDichloromethane (DCM), Tetrahydrofuran (THF), 1,2-Dichloroethane (DCE)Mild and highly selective for imines over carbonyls.[4][6] Less toxic than NaBH₃CN.More expensive than NaBH₄.
Hydrogen (catalytic hydrogenation)H₂/Pd/C, PtO₂Ethanol, Methanol, Ethyl Acetate"Green" reducing agent, high atom economy.Requires specialized hydrogenation equipment. May reduce other functional groups (e.g., C=C bonds).[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

Materials:

  • 3-bromobenzaldehyde

  • tert-butylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) for extraction

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzaldehyde (1.0 eq.).

  • Dissolve the aldehyde in anhydrous DCE or THF.

  • Add tert-butylamine (1.1-1.2 eq.) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.2-1.5 eq.) in the same anhydrous solvent.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.[10]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound via N-Alkylation

Materials:

  • 3-bromobenzyl bromide

  • tert-butylamine

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous

  • Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

  • Potassium iodide (KI) (optional, catalytic amount)

  • Ethyl acetate (EtOAc) for extraction

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add tert-butylamine (2.0-3.0 eq.) and the anhydrous base (K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq.).

  • Add anhydrous DMF or MeCN to the flask.

  • If desired, add a catalytic amount of KI.

  • Dissolve 3-bromobenzyl bromide (1.0 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirred suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS. Note that higher temperatures may promote elimination.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes of the reaction mixture).

  • Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Dissolve 3-bromobenzaldehyde in anhydrous solvent add_amine Add tert-butylamine start->add_amine stir Stir for imine formation add_amine->stir add_reductant Add NaBH(OAc)₃ stir->add_reductant react Stir at room temperature add_reductant->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with NaHCO₃ (aq) monitor->quench extract Extract with EtOAc quench->extract dry Dry and concentrate extract->dry purify Purify by chromatography dry->purify end_node N-(3-bromobenzyl)-N- (tert-butyl)amine purify->end_node

Caption: Experimental workflow for the reductive amination synthesis.

Troubleshooting_Reductive_Amination cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Reductive Amination cause1 Inefficient Imine Formation start->cause1 cause2 Aldehyde Reduction Side Reaction start->cause2 cause3 Incomplete Reaction start->cause3 sol1a Add dehydrating agent cause1->sol1a sol1b Add acid catalyst (pH 4-5) cause1->sol1b sol2a Use selective reductant (e.g., NaBH(OAc)₃) cause2->sol2a sol2b Two-step procedure cause2->sol2b sol3a Increase reaction time cause3->sol3a sol3b Check stoichiometry cause3->sol3b

Caption: Troubleshooting logic for low yield in reductive amination.

References

How to minimize byproduct formation in N-benzylation of tert-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing byproduct formation during the N-benzylation of tert-butylamine.

Troubleshooting Guide

Effectively troubleshooting experimental issues is critical for successful synthesis. The following table outlines common problems encountered during the N-benzylation of tert-butylamine, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of N-benzyl-tert-butylamine Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC-MS and consider extending the reaction time or cautiously increasing the temperature.
Poor Quality Reagents: Degradation of tert-butylamine, benzylating agent, or reducing agent.Use freshly distilled or purified reagents. Ensure solvents are anhydrous, especially for reductive amination.
Steric Hindrance: The bulky tert-butyl group can slow down the reaction rate.While steric hindrance helps prevent overalkylation, optimizing reaction time and temperature is crucial for achieving good conversion.
Significant Formation of N,N-dibenzyl-tert-butylamine (Overalkylation) Incorrect Stoichiometry: Using an excess of the benzylating agent.Carefully control the stoichiometry. Use a slight excess of tert-butylamine relative to the benzylating agent.
High Reaction Temperature: Can favor the more nucleophilic secondary amine product to react further.Maintain a controlled and moderate reaction temperature.
Rapid Addition of Benzylating Agent: A high local concentration of the benzylating agent increases the likelihood of the product reacting again.Add the benzylating agent (e.g., benzyl bromide) dropwise or via a syringe pump over an extended period.
Formation of Benzyl Alcohol and Toluene Byproducts (in Reductive Amination) Side Reactions of Benzaldehyde: Reduction of benzaldehyde to benzyl alcohol by the reducing agent before imine formation. Hydrogenolysis of the benzyl group.Choose a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride.[1] Ensure efficient imine formation before adding a less selective reducing agent like sodium borohydride.
Difficult Purification of the Final Product Similar Polarity of Product and Byproducts: N-benzyl-tert-butylamine and N,N-dibenzyl-tert-butylamine can have close retention factors on silica gel.Utilize column chromatography with a shallow gradient of a suitable solvent system (e.g., hexane/ethyl acetate). Consider converting the amine to its hydrochloride salt for purification by recrystallization.
Presence of Unreacted Starting Materials: Can co-elute with the product.Ensure the reaction goes to completion. A basic aqueous workup can help remove unreacted acidic components.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in the N-benzylation of tert-butylamine and why does it form?

A1: The primary byproduct is typically N,N-dibenzyl-tert-butylamine. This forms because the initial product, N-benzyl-tert-butylamine (a secondary amine), is also nucleophilic and can react with the benzylating agent in a second alkylation step. However, the steric hindrance from the tert-butyl group makes this secondary amine less reactive than many other secondary amines, which helps to minimize this side reaction to some extent.

Q2: Which method is generally better for minimizing byproduct formation: direct benzylation with a benzyl halide or reductive amination?

A2: Reductive amination is often preferred for minimizing overalkylation. This method involves the formation of an imine intermediate from tert-butylamine and benzaldehyde, which is then reduced. Since the primary amine is typically more reactive towards the aldehyde than the resulting secondary amine, mono-alkylation is favored.[1]

Q3: How can I effectively monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) will allow you to visualize the consumption of the starting materials and the formation of the product and byproducts. GC-MS provides a more quantitative analysis of the reaction mixture composition.[2][3]

Q4: What is the role of a base in the direct benzylation with benzyl chloride?

A4: A base, such as potassium carbonate or triethylamine, is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the protonation of the amine starting material and product, which would render them non-nucleophilic and stop the reaction.

Q5: Can I use other benzylating agents besides benzyl chloride or bromide?

A5: Yes, other benzylating agents like benzyl alcohol (in a "borrowing hydrogen" catalytic system) can be used. This method is considered a green chemistry approach as water is the only byproduct.[4] However, it requires a suitable catalyst and may necessitate higher temperatures.

Experimental Protocols

Protocol 1: Reductive Amination of Benzaldehyde with tert-Butylamine

This protocol is a reliable method for the synthesis of N-benzyl-tert-butylamine with minimal byproduct formation.

Materials:

  • Benzaldehyde

  • tert-Butylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a solution of benzaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM), add tert-butylamine (1.1 eq.) at room temperature.

  • Stir the mixture for 30 minutes to allow for the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield pure N-benzyl-tert-butylamine.

Visualizations

The following diagram illustrates the reaction pathways in the N-benzylation of tert-butylamine, highlighting the desired product and the common byproduct.

Byproduct_Formation tert_butylamine tert-Butylamine (Primary Amine) product N-Benzyl-tert-butylamine (Desired Product - Secondary Amine) tert_butylamine->product Benzylation (Step 1) benzyl_halide Benzyl Halide (or Benzaldehyde) benzyl_halide->product byproduct N,N-Dibenzyl-tert-butylamine (Overalkylation Byproduct - Tertiary Amine) benzyl_halide->byproduct product->byproduct Further Benzylation (Step 2) (Less Favorable due to Steric Hindrance)

Caption: Reaction pathways in N-benzylation of tert-butylamine.

References

Stability issues of N-(3-bromobenzyl)-N-(tert-butyl)amine during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-(3-bromobenzyl)-N-(tert-butyl)amine during experimental workup procedures. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Researchers may encounter stability issues with this compound during the workup phase of their experiments, potentially leading to lower yields and the formation of impurities. The primary degradation pathway to consider is oxidation, which can lead to the formation of the corresponding imine and subsequently 3-bromobenzaldehyde. This guide provides a systematic approach to identifying and resolving these stability challenges.

Common Issues and Recommended Solutions

Issue IDProblem DescriptionPotential CausesRecommended Actions
ST-01 Low yield of the desired amine after workup. - Degradation of the amine due to oxidative conditions.- Hydrolysis of an intermediate iminium ion during acidic wash.- Amine partitioning into the aqueous layer during extraction.- Degas all solvents prior to use.- Work under an inert atmosphere (e.g., Nitrogen or Argon).- Avoid prolonged exposure to acidic conditions; use dilute acids and minimize contact time.- Carefully neutralize the aqueous layer and re-extract to recover any dissolved amine.
ST-02 Presence of 3-bromobenzaldehyde as a major impurity. - Oxidation of the benzylamine to an imine, followed by hydrolysis.[1]- Ensure all workup steps are performed without unnecessary delay.- Minimize exposure to air and light.[1]- If possible, perform the workup at a lower temperature (e.g., using an ice bath).
ST-03 Formation of an unknown, less polar impurity. - Incomplete reduction during a reductive amination synthesis, leaving residual imine.- Ensure the reducing agent is added in appropriate stoichiometry and that the reaction goes to completion before initiating workup.- Consider a secondary reduction step if imine is consistently observed.
ST-04 Difficulty in separating the amine from starting materials or byproducts. - Similar polarity of the amine and impurities.- Convert the amine to its hydrochloride salt by washing with dilute HCl; the salt will move to the aqueous phase, separating it from non-basic impurities.[2]- Employ column chromatography with a suitable solvent system (e.g., hexanes/ethyl acetate with a small percentage of triethylamine to prevent streaking).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during workup?

A1: The most probable degradation pathway is oxidation at the benzylic position. This can proceed through the formation of an intermediate imine, which is then susceptible to hydrolysis to form 3-bromobenzaldehyde and tert-butylamine.[1] Exposure to atmospheric oxygen, especially under non-inert conditions, can facilitate this process.

Q2: How does pH affect the stability of the amine during an aqueous workup?

A2: this compound, like other benzylamines, is basic and will be protonated under acidic conditions to form an ammonium salt. While this is a standard procedure to facilitate the removal of non-basic impurities by making the amine water-soluble, prolonged exposure to strong acidic conditions should be avoided.[2] There is a potential for hydrolysis if an iminium ion intermediate is formed. It is recommended to use dilute acids (e.g., 1M HCl) and to perform the extraction promptly. The amine is generally more stable under neutral to basic conditions.

Q3: What precautions can I take to minimize oxidation during the workup?

A3: To minimize oxidation, it is crucial to limit the compound's exposure to air.[3][4] This can be achieved by:

  • Working under an inert atmosphere (Nitrogen or Argon).

  • Using degassed solvents for all extractions and washes.

  • Performing the workup as quickly as is reasonably possible.

Q4: I am performing a reductive amination to synthesize this compound and see a significant amount of what I believe is the imine intermediate in my crude product. How can I address this?

A4: The persistence of the imine intermediate suggests that the reduction step may be incomplete. Consider the following adjustments to your protocol:

  • Increase the equivalents of the reducing agent (e.g., sodium borohydride).

  • Extend the reaction time for the reduction step.

  • Ensure that the imine has fully formed before adding the reducing agent, as some borohydride reagents can also reduce the starting aldehyde.

Q5: What is the best way to purify this compound if impurities are present after workup?

A5: Purification can typically be achieved through column chromatography on silica gel. A common eluent system would be a gradient of ethyl acetate in hexanes. To prevent the amine from streaking on the silica gel (due to its basicity), it is often beneficial to add a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to the eluent. Alternatively, if the impurities are not basic, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a dilute acid to extract the amine into the aqueous layer as its salt. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the purified amine.[2]

Experimental Protocols

Standard Aqueous Workup Protocol for this compound

This protocol is designed for the purification of this compound from a reaction mixture containing non-basic organic impurities.

  • Quenching the Reaction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to quench any remaining acidic reagents until gas evolution ceases.

  • Solvent Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic extracts.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • Water (2x)

      • Brine (1x)

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Acid Wash for Impurity Removal (Optional):

    • If non-basic impurities are present, dissolve the crude product in an organic solvent.

    • Extract the organic solution with 1M HCl (3x). The amine will move into the aqueous layer as the hydrochloride salt.

    • Combine the acidic aqueous layers.

    • Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any remaining non-basic impurities.

    • Cool the aqueous layer in an ice bath and basify with a strong base (e.g., 6M NaOH) to a pH > 12.

    • Extract the now basic aqueous layer with an organic solvent (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified amine.

Visualizations

Troubleshooting Workflow for Workup Stability Issues

G Troubleshooting Workflow start Start Workup issue Low Yield or Impurity Observed? start->issue check_impurity Identify Impurity (e.g., by NMR, LC-MS) issue->check_impurity Yes end Successful Workup issue->end No aldehyde Impurity is 3-bromobenzaldehyde? check_impurity->aldehyde imine Impurity is Imine Intermediate? aldehyde->imine No solution_oxidation Implement Anti-Oxidation Measures: - Inert Atmosphere - Degassed Solvents - Lower Temperature aldehyde->solution_oxidation Yes other_imp Other Impurity imine->other_imp No solution_reduction Optimize Reduction Step: - More Reducing Agent - Longer Reaction Time imine->solution_reduction Yes solution_purification Optimize Purification: - Acid/Base Extraction - Column Chromatography other_imp->solution_purification solution_oxidation->end solution_reduction->end solution_purification->end

Caption: A flowchart illustrating the steps to troubleshoot stability issues during the workup of this compound.

Potential Degradation Pathway

G Potential Degradation Pathway amine This compound imine Imine Intermediate amine->imine -H2 aldehyde 3-Bromobenzaldehyde + tert-Butylamine imine->aldehyde oxidant [O] (e.g., Air) oxidant->amine hydrolysis H2O (Hydrolysis) hydrolysis->imine

Caption: A diagram showing the potential oxidative degradation of this compound to 3-bromobenzaldehyde.

References

Validation & Comparative

Characterization of N-(3-bromobenzyl)-N-(tert-butyl)amine by ¹H and ¹³C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise molecular characterization is fundamental. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral data for N-(3-bromobenzyl)-N-(tert-butyl)amine against its unsubstituted analog, N-benzyl-N-(tert-butyl)amine. The inclusion of detailed experimental protocols and structural-spectral correlations aims to support researchers in the unambiguous identification and quality assessment of these compounds.

Comparative NMR Data Analysis

The introduction of a bromine atom at the meta-position of the benzyl group in this compound induces notable shifts in the ¹H and ¹³C NMR spectra when compared to the unsubstituted N-benzyl-N-(tert-butyl)amine. These differences, summarized in the tables below, provide clear diagnostic markers for distinguishing between the two compounds.

¹H NMR Spectral Data Comparison
CompoundFunctional GroupChemical Shift (δ) ppmMultiplicityIntegration
This compoundAromatic-H7.41-7.30multiplet4H
CH₂Not Reported--
C(CH₃)₃Not Reported--
N-benzyl-N-(tert-butyl)amineAromatic-H (o, m)7.25, 7.23multiplet4H
Aromatic-H (p)7.15triplet of triplets1H
CH₂3.65singlet2H
C(CH₃)₃1.11singlet9H

Note: Complete reported data for this compound was not available in the cited source. The aromatic region shows a downfield shift due to the electron-withdrawing effect of the bromine atom.

¹³C NMR Spectral Data Comparison
CompoundCarbon AtomChemical Shift (δ) ppm
This compoundPhenyl C136.2, 131.5, 130.0, 120.5
C -BrNot Assigned
C (CH₃)₃50.8
C H₂46.7
C(C H₃)₃29.2
N-benzyl-N-(tert-butyl)aminePhenyl C141.4, 128.2, 128.1, 126.6
C (CH₃)₃50.5
C H₂47.1
C(C H₃)₃29.0

Note: The assignment of specific aromatic carbons for this compound was not detailed in the source. The chemical shifts of the phenyl carbons are influenced by the bromine substituent.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is employed for data collection.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.

    • Acquisition Time: An acquisition time of 2-4 seconds is standard.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually adequate for obtaining a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum.

    • Spectral Width: A spectral width of about 200-240 ppm is typical.

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Structural-Spectral Relationship

The chemical structure of this compound directly influences its NMR spectra. The following diagram illustrates the key structural features and their expected correlation to the NMR signals.

cluster_structure This compound Structure cluster_signals Expected NMR Signals img img H_Aromatic Aromatic Protons (H) ~7.3-7.5 ppm H_Aromatic->img Ar-H H_CH2 Benzyl CH₂ Protons (H) ~3.6-3.8 ppm H_CH2->img CH₂ H_tBu tert-Butyl Protons (H) ~1.1 ppm H_tBu->img t-Bu C_Aromatic Aromatic Carbons (C) ~120-140 ppm C_Aromatic->img Ar-C C_CH2 Benzyl CH₂ Carbon (C) ~47 ppm C_CH2->img CH₂ C_quat tert-Butyl Quaternary C ~51 ppm C_quat->img C(CH₃)₃ C_tBu tert-Butyl Methyl C ~29 ppm C_tBu->img C(CH₃)₃

Caption: Correlation of structural fragments of this compound with their expected NMR signals.

A Comparative Analysis of N-(3-bromobenzyl)-N-(tert-butyl)amine and N-(4-bromobenzyl)-N-(tert-butyl)amine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the isomeric compounds N-(3-bromobenzyl)-N-(tert-butyl)amine and N-(4-bromobenzyl)-N-(tert-butyl)amine. The positioning of the bromine atom on the benzyl ring is expected to influence the physicochemical properties, reactivity, and potentially the biological activity of these molecules. This comparison is intended for researchers, scientists, and professionals in drug development who may consider these compounds as intermediates or building blocks in their synthetic endeavors.

Physicochemical Properties

While experimental data for N-(4-bromobenzyl)-N-(tert-butyl)amine is available, there is a notable scarcity of reported data for its 3-bromo isomer, reflecting its less common usage in research and development. The data is summarized below for a comparative overview.

PropertyThis compoundN-(4-bromobenzyl)-N-(tert-butyl)amine
CAS Number Not available87384-76-7
Molecular Formula C₁₁H₁₆BrNC₁₁H₁₆BrN[1][2]
Molecular Weight 242.16 g/mol 242.16 g/mol [1][2]
Melting Point Data not available28-30 °C[3]
Boiling Point Data not available277.2°C at 760 mmHg[1]
Density Data not available1.23 g/cm³[1]
Refractive Index Data not available1.531[1]
pKa (Predicted) Data not available9.54 ± 0.29[3]

Synthesis and Reactivity

Both isomers can be synthesized through common organic chemistry reactions such as nucleophilic substitution or reductive amination. The choice of starting materials dictates the final product.

The primary difference in reactivity between the two isomers lies in the electronic effects of the bromine atom's position on the benzene ring. In the para-position (4-bromo), the bromine atom exerts a -I (inductive) and +M (mesomeric) effect. In the meta-position (3-bromo), the +M effect does not extend to the benzylic carbon, making the inductive electron-withdrawing effect more dominant in influencing the reactivity of the benzyl group. This can lead to subtle differences in reaction rates and outcomes in reactions involving the aromatic ring, such as further electrophilic substitution or metal-catalyzed cross-coupling reactions.

Experimental Protocols

1. Synthesis via Nucleophilic Substitution (N-Alkylation)

This method involves the reaction of tert-butylamine with the corresponding bromobenzyl bromide.

  • Materials:

    • tert-Butylamine

    • 3-Bromobenzyl bromide or 4-Bromobenzyl bromide

    • A suitable base (e.g., potassium carbonate, triethylamine)

    • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Procedure:

    • Dissolve tert-butylamine (1.2 equivalents) and the base (1.5 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Slowly add a solution of the respective bromobenzyl bromide (1 equivalent) in the same solvent to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • After completion, filter the reaction mixture to remove the salt by-product.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-(bromobenzyl)-N-(tert-butyl)amine.

2. Synthesis via Reductive Amination

This two-step, one-pot reaction involves the formation of an imine from tert-butylamine and the corresponding bromobenzaldehyde, followed by its reduction.

  • Materials:

    • tert-Butylamine

    • 3-Bromobenzaldehyde or 4-Bromobenzaldehyde

    • A mild reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

    • A suitable solvent (e.g., dichloromethane, methanol)

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the respective bromobenzaldehyde (1 equivalent) and tert-butylamine (1.1 equivalents) in the solvent in a round-bottom flask.

    • Add a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for several hours to overnight until the reaction is complete (monitored by TLC or GC-MS).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Potential Applications and Biological Activity

Both this compound and N-(4-bromobenzyl)-N-(tert-butyl)amine are primarily of interest as intermediates in organic synthesis and pharmaceutical research.[1] The presence of a reactive bromine atom allows for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of more complex molecules. The tertiary amine moiety can also be a key pharmacophore in various biologically active compounds.

While no specific biological activities have been reported for these two compounds, their structural motifs are present in molecules with a range of pharmacological effects. The different electronic and steric profiles of the 3-bromo and 4-bromo isomers could be exploited to modulate the activity and selectivity of target compounds in drug discovery programs. For instance, the position of the bromine atom could influence binding affinity to a biological target or alter metabolic stability.

Visualizing Synthetic Pathways

The following diagrams illustrate the general synthetic routes to this compound and N-(4-bromobenzyl)-N-(tert-butyl)amine.

Nucleophilic_Substitution cluster_reactants Reactants cluster_conditions Conditions tert-Butylamine tert-Butylamine Product N-(3- or 4-bromobenzyl)- N-(tert-butyl)amine tert-Butylamine->Product Bromobenzyl_Bromide 3- or 4- Bromobenzyl bromide Bromobenzyl_Bromide->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., ACN) Solvent->Product

Synthetic route via nucleophilic substitution.

Reductive_Amination cluster_reactants Reactants cluster_reduction Reduction tert-Butylamine tert-Butylamine Imine_Intermediate Imine Intermediate tert-Butylamine->Imine_Intermediate Bromobenzaldehyde 3- or 4- Bromobenzaldehyde Bromobenzaldehyde->Imine_Intermediate Product N-(3- or 4-bromobenzyl)- N-(tert-butyl)amine Imine_Intermediate->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Synthetic route via reductive amination.

References

A Comparative Guide to the Reactivity of 2-bromo, 3-bromo, and 4-bromobenzyl Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-bromobenzyl amine, 3-bromobenzyl amine, and 4-bromobenzyl amine, crucial building blocks in synthetic and medicinal chemistry. The positional isomerism of the bromine atom on the benzyl ring significantly influences the amine's reactivity through a combination of electronic and steric effects. Understanding these differences is paramount for reaction optimization and the strategic design of synthetic routes. This comparison is supported by established principles of physical organic chemistry and data from analogous reaction systems.

Introduction to Reactivity

The reactivity of bromobenzyl amines is primarily dictated by two key factors:

  • Nucleophilicity of the Amino Group: The availability of the lone pair of electrons on the nitrogen atom determines its ability to act as a nucleophile. This is influenced by the electronic effects of the bromo-substituent on the aromatic ring.

  • Susceptibility of the Aryl-Bromine Bond to Coupling Reactions: In reactions such as palladium-catalyzed cross-couplings, the C-Br bond is the reactive site. The efficiency of this bond's activation is influenced by both electronic and steric factors.

Generally, electron-withdrawing groups on the benzylamine moiety decrease the rate of nucleophilic substitution reactions where the amine acts as the nucleophile.[1] Conversely, in cross-coupling reactions where the C-Br bond is cleaved, electron-withdrawing groups can sometimes enhance the rate of oxidative addition to the metal catalyst.

Comparative Reactivity Analysis

Electronic and Steric Effects of the Bromo Substituent:
  • 2-Bromobenzyl amine (ortho): The bromine atom is in close proximity to the benzylamine group. This results in a significant steric hindrance , which can impede the approach of reactants to both the amino group and the C-Br bond. Electronically, it exerts a strong -I (inductive withdrawal) and a +M (mesomeric/resonance donation) effect.

  • 3-Bromobenzyl amine (meta): The bromine atom is at the meta position, where its electron-withdrawing inductive effect (-I) dominates. The resonance effect (+M) does not extend to the meta position, making the ring at this position relatively electron-poor. Steric hindrance from the bromo group is minimal.

  • 4-Bromobenzyl amine (para): At the para position, both the inductive (-I) and resonance (+M) effects of the bromine atom are operative and act in opposition. While bromine is deactivating overall, the +M effect can stabilize intermediates in certain reactions. Steric hindrance is negligible.

Data Presentation: Predicted Reactivity Comparison

The following table summarizes the predicted relative reactivity of the three isomers in key reaction types based on the interplay of these electronic and steric factors.

Reaction TypeMost ReactiveIntermediate ReactivityLeast ReactiveRationale
Nucleophilic Substitution (Amine as Nucleophile) 4-Bromobenzyl amine3-Bromobenzyl amine2-Bromobenzyl amineThe nucleophilicity of the amine is primarily influenced by electronic effects. The para-isomer benefits from the +M effect of bromine, slightly increasing electron density on the ring and reducing the deactivating inductive pull on the benzyl group compared to the meta-isomer. The ortho-isomer is the least reactive due to significant steric hindrance around the amino group.
Buchwald-Hartwig Amination (C-Br bond) 4-Bromobenzyl amine3-Bromobenzyl amine2-Bromobenzyl amineIn Pd-catalyzed cross-coupling, steric hindrance plays a major role. The exposed C-Br bond in the para-isomer allows for easier oxidative addition of the palladium catalyst. The meta-isomer is slightly less reactive. The ortho-isomer is significantly less reactive due to the steric bulk of the adjacent benzylamine group hindering the approach of the bulky palladium-phosphine catalyst complex.

Experimental Protocols

To provide a practical context for comparing the reactivity of these isomers, a detailed experimental protocol for a Buchwald-Hartwig amination reaction is provided below. This reaction is a powerful tool for C-N bond formation and is sensitive to the steric and electronic environment of the aryl halide.[2][3]

General Protocol for Comparative Buchwald-Hartwig Amination of Bromobenzyl Amines

This protocol is designed to couple the bromobenzyl amine isomers with a secondary amine, for example, morpholine. By running three separate reactions under identical conditions, the relative yields and reaction times can be used to compare the reactivity of the ortho, meta, and para isomers.

Materials:

  • 2-Bromobenzyl amine, 3-Bromobenzyl amine, or 4-Bromobenzyl amine (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)[4]

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or oven-dried vial with a screw cap and septum

  • Magnetic stirrer and heating plate/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the respective bromobenzyl amine isomer (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) to a Schlenk tube equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction at regular intervals (e.g., every 2 hours) by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.

  • Work-up: Upon completion (or after a set time, e.g., 24 hours, for comparison), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove palladium residues and salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield for each isomer to provide a quantitative comparison of their reactivity under these conditions.

Mandatory Visualization

The following diagrams illustrate the catalytic cycle for the Buchwald-Hartwig amination and the experimental workflow.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OA_complex L2Pd(II)(Ar)(Br) Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [L2Pd(II)(Ar)(HNR'2)]+Br- OA_complex->Amine_complex + HNR'2 Amido_complex L2Pd(II)(Ar)(NR'2) Amine_complex->Amido_complex + Base - H-Base+Br- Product Ar-NR'2 Amido_complex->Product Reductive Elimination Catalyst_regen Pd(0)L2 Amido_complex->Catalyst_regen

Fig. 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: Bromobenzyl amine isomer, Pd catalyst, Ligand, Base B Add to Schlenk Tube under Inert Atmosphere A->B C Add Anhydrous Toluene and Amine Nucleophile B->C D Heat and Stir (e.g., 100 °C) C->D E Monitor by TLC/GC-MS D->E F Cool and Quench E->F G Filter through Celite® F->G H Extract and Dry G->H I Purify by Column Chromatography H->I J J I->J Analyze Yield and Purity

Fig. 2: General workflow for the comparative amination experiment.

References

A Comparative Guide to Analytical Methods for the Purity Validation of N-(3-bromobenzyl)-N-(tert-butyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of three common analytical techniques for validating the purity of N-(3-bromobenzyl)-N-(tert-butyl)amine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document outlines detailed experimental protocols, presents comparative performance data from a closely related analogue, and offers visual workflows to assist in method selection and implementation.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and the need for absolute quantification. The following table summarizes the performance of HPLC-UV, GC-MS, and qNMR for the purity analysis of N-(4-bromobenzyl)-N-ethylethanamine, a structurally similar compound, which serves as a valuable reference for what can be expected for this compound.[1]

Analytical MethodPurity (%)Relative Standard Deviation (RSD, n=3)Limit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC-UV 99.850.15%0.01%0.03%
GC-MS 99.820.18%0.02%0.05%
Quantitative ¹H-NMR (qNMR) 99.790.21%0.05%0.15%

Key Observations: [1]

  • High Concordance: All three methods show a high degree of agreement in the purity determination, instilling confidence in the analytical results.

  • Sensitivity: HPLC-UV demonstrates the highest sensitivity with the lowest LOD and LOQ values.

  • Precision: All methods exhibit excellent precision, with RSD values well below 1%.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible results. The following are representative methodologies for each of the three analytical techniques, adaptable for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds.

Instrumentation:

  • HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:

    • 0-20 min, 5-95% B

    • 20-25 min, 95% B

    • 25-26 min, 95-5% B

    • 26-30 min, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural identification of impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

Mass Spectrometer Conditions:

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[2][3]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals.

  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[2]

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry NMR tube.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to dissolve the sample and internal standard completely.

  • Ensure thorough mixing before acquiring the spectrum.

Purity Calculation: The purity of the analyte is calculated by comparing the integral of a specific resonance of the analyte to the integral of a resonance of the internal standard, taking into account the number of protons, molecular weights, and masses of both the analyte and the internal standard.[2]

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for purity validation and the logical relationship between the discussed analytical methods.

PurityValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting Sample Test Sample of this compound Preparation Solution Preparation Sample->Preparation Standard Internal/External Standard Standard->Preparation Solvent Appropriate Solvent Solvent->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS qNMR qNMR Analysis Preparation->qNMR DataProcessing Data Processing & Integration HPLC->DataProcessing GCMS->DataProcessing qNMR->DataProcessing PurityCalc Purity Calculation DataProcessing->PurityCalc Report Final Purity Report PurityCalc->Report

A general workflow for the purity validation of a chemical compound.

MethodComparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method HPLC HPLC (High Sensitivity, Impurity Profiling) qNMR qNMR (Absolute Purity, Primary Method) HPLC->qNMR Confirmatory GCMS GC-MS (Volatile Impurities, Structural ID) GCMS->qNMR Confirmatory PurityValidation Purity Validation of This compound PurityValidation->HPLC Orthogonal Method PurityValidation->GCMS Orthogonal Method PurityValidation->qNMR Primary Method

Logical relationship between the analytical methods for purity validation.

References

Biological activity screening of N-(3-bromobenzyl)-N-(tert-butyl)amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to the Biological Activity of N-Benzylamine Derivatives

Introduction: This guide provides a comparative analysis of the biological activities of N-benzylamine derivatives, with a focus on anticancer and antimicrobial properties. While specific experimental data for N-(3-bromobenzyl)-N-(tert-butyl)amine is not available in the current literature, this document synthesizes findings from structurally related N-benzylamine and bromobenzylamine analogues to offer a predictive framework and methodological guidance for researchers in drug discovery and medicinal chemistry. The presented data, protocols, and pathways are drawn from published studies on similar chemical scaffolds.

Section 1: Comparative Biological Activity Data

The following tables summarize the quantitative biological activities of various N-benzylamine derivatives against cancer cell lines and microbial strains. These compounds share structural motifs with this compound, suggesting potential areas of investigation.

Table 1: Anticancer Activity of N-Benzylamine Derivatives

Compound ClassSpecific AnalogueTarget/Cell LineActivity MetricResultReference
N-Benzyl-2-phenylpyrimidin-4-amineAnalogue 16 (4-pyridine)USP1/UAF1 EnzymeIC₅₀1.9 µM[1]
N-Benzyl-2-phenylpyrimidin-4-amineAnalogue 17 (3-pyridine)USP1/UAF1 EnzymeIC₅₀1.1 µM[1]
N-Benzyl-2-phenylpyrimidin-4-amineAnalogue 37USP1/UAF1 EnzymeIC₅₀~150 nM[1]
N-Benzyl-2-phenylpyrimidin-4-amineAnalogue 38 (5-methyl)USP1/UAF1 EnzymeIC₅₀70 nM[1]
Benzylamine DerivativeF10503LO1Melanoma CellsApoptosis Induction0.5 - 1.0 µM[2]
Benzylamine DerivativeF21010RS1Melanoma CellsApoptosis Induction0.5 - 1.0 µM[2]

Table 2: Antimicrobial Activity of N-Benzylamine and Brominated Derivatives

Compound ClassSpecific AnalogueTarget OrganismActivity MetricResultReference
N-Benzyl-1H-benzimidazol-2-amineCompound 7Leishmania braziliensisIC₅₀Micromolar range[3]
N-Benzyl-1H-benzimidazol-2-amineCompound 8Leishmania mexicanaIC₅₀Micromolar range[3]
Quinazoline-2,4-diaminesSeries A/B AnaloguesS. aureus / E. coliMICNot specified[4]
6-BromoindolglyoxylamidePolyamine 3S. aureusIntrinsic ActivityPotent[5]
6-BromoindolglyoxylamidePolyamine 3P. aeruginosaAntibiotic EnhancerEffective[5]
Bromophenol DerivativeCompound 2S. aureus / MRSAMICLower than tetracycline[6]

Section 2: Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key biological assays based on the cited literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses a compound's effect on the viability of cancer cell lines.[7]

  • Cell Seeding: Human cancer cells (e.g., HCT-116, MCF-7) are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO. Treat the cells with these varying concentrations and incubate for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]

  • Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., S. aureus, E. coli) in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed. Vancomycin or Norfloxacin can be used as positive controls.[4]

Section 3: Visualized Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of experimental processes and biological mechanisms.

Experimental and logical relationship diagrams

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (e.g., 3-Bromobenzaldehyde, tert-Butylamine) reaction Reductive Amination or other synthetic steps start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Anticancer Screening (e.g., MTT Assay on multiple cell lines) characterization->cytotoxicity Test Derivatives antimicrobial Antimicrobial Screening (e.g., MIC Assay against Bacteria and Fungi) characterization->antimicrobial Test Derivatives enzyme Enzyme Inhibition Assay (e.g., USP1/UAF1) characterization->enzyme Test Derivatives sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar antimicrobial->sar enzyme->sar lead_opt Lead Optimization sar->lead_opt

Caption: High-level workflow for synthesis and biological screening.

G compound N-Benzylamine Derivative usp1 USP1/UAF1 Deubiquitinase Complex compound->usp1 Inhibits id1 ID1 Protein (Ubiquitinated) usp1->id1 Deubiquitinates (Prevents Degradation) id1_deub ID1 Protein (Active) usp1->id1_deub Inhibited by Compound degradation Proteasomal Degradation id1->degradation Normal Pathway id1->degradation Degradation Proceeds cell_cycle Cell Cycle Arrest & Apoptosis id1_deub->cell_cycle Promotes Proliferation degradation->cell_cycle Leads to

Caption: Inhibition of the USP1/UAF1 signaling pathway.[1]

G cluster_cell Melanoma Cell compound Benzylamine Derivative (e.g., F10503LO1) pakt pAKT (Active) compound->pakt Decreases Levels cas9 Caspase 9 compound->cas9 Promotes Activation akt AKT Kinase akt->pakt Phosphorylation apoptosis Apoptosis pakt->apoptosis Inhibits cas3 Caspase 3 cas9->cas3 Activates parp PARP cas3->parp Cleaves/Activates parp->apoptosis Induces

Caption: Pro-apoptotic pathway induced by benzylamine derivatives.[2]

References

Comparative study of different synthetic routes to N-benzyl-tert-butylamines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of N-benzyl-tert-butylamine

For Researchers, Scientists, and Drug Development Professionals

N-benzyl-tert-butylamine is a valuable secondary amine that serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. The efficiency of its synthesis is paramount for cost-effective and sustainable production. This guide provides a comparative analysis of different synthetic methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable route for their specific applications.

Comparative Analysis of Synthetic Routes

Several distinct strategies have been developed for the synthesis of N-benzyl-tert-butylamine. The primary methods include reductive amination, direct alkylation of tert-butylamine, and a novel electrochemical approach. Each route presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and environmental impact.

Data Presentation: Summary of Synthetic Routes

Synthetic Route Starting Materials Key Reagents/Catalysts Typical Yield Advantages Disadvantages
Reductive Amination Benzaldehyde, tert-butylamineReducing agents (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst)High (>80%)High selectivity, mild conditions, wide functional group tolerance, avoids over-alkylation.[1]Requires a stoichiometric reducing agent which can be costly and generate waste.
Direct N-Alkylation tert-Butylamine, Benzyl halide (e.g., Benzyl chloride/bromide)Base (e.g., K₂CO₃, Et₃N)Variable (Low to Moderate)Simple one-step procedure, readily available starting materials.Prone to over-alkylation leading to tertiary amine and quaternary ammonium salt formation, difficult to control.[1][2]
Electrosynthesis Benzyl alcohol, tert-butylamineNiOOH catalyst (anode), Ag or Pb electrode (cathode)35% Overall Faradaic Efficiency[3][4]Sustainable (uses electricity), avoids hazardous reagents, mild conditions.[4]Specialized equipment required, competing hydrogen evolution can lower efficiency.[5]
Delepine Reaction p-tert-butylbenzyl chloride, Hexamethylenetetramine (urotropine)Hexamethylenetetramine, acid hydrolysisLow and unstableUtilizes readily available starting materials.Generates significant wastewater, uses organic solvents, low and inconsistent yields.[6][7]
Visualization of Synthetic Pathways

The following diagram illustrates the primary synthetic routes to N-benzyl-tert-butylamine.

Synthetic_Routes cluster_RA Reductive Amination cluster_DA Direct N-Alkylation cluster_ES Electrosynthesis benzaldehyde Benzaldehyde imine N-Benzyliden-tert-butylamine (Imine Intermediate) benzaldehyde->imine + tert-Butylamine - H₂O tbu_amine_ra tert-Butylamine tbu_amine_ra->imine product_ra N-benzyl-tert-butylamine imine->product_ra + [H] (Reducing Agent) benzyl_halide Benzyl Halide product_da N-benzyl-tert-butylamine benzyl_halide->product_da + tert-Butylamine - HX tbu_amine_da tert-Butylamine tbu_amine_da->product_da overalkylation Over-alkylation Products product_da->overalkylation + Benzyl Halide benzyl_alcohol Benzyl Alcohol benzaldehyde_es Benzaldehyde (Intermediate) benzyl_alcohol->benzaldehyde_es Anodic Oxidation (NiOOH) product_es N-benzyl-tert-butylamine benzaldehyde_es->product_es Cathodic Reductive Amination tbu_amine_es tert-Butylamine tbu_amine_es->product_es

Caption: Key synthetic pathways to N-benzyl-tert-butylamine.

Experimental Protocols

Reductive Amination of Benzaldehyde with tert-Butylamine

This one-pot procedure is highly efficient and avoids the formation of over-alkylation byproducts, making it one of the most reliable methods.[1][8]

Materials:

  • Benzaldehyde

  • tert-Butylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a solution of benzaldehyde (1 equivalent) in anhydrous DCM in a round-bottom flask, add tert-butylamine (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in DCM.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture. The addition should be portion-wise to control any effervescence.

  • Allow the reaction to stir at room temperature overnight (approximately 12-18 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude N-benzyl-tert-butylamine by flash column chromatography or distillation.

Electrosynthesis via Paired Electrolysis

This method represents a green and sustainable approach, utilizing electricity to drive the synthesis from benzyl alcohol.[3][4][5]

Materials & Equipment:

  • Benzyl alcohol

  • tert-Butylamine

  • Sodium hydroxide (NaOH)

  • Nickel foam electrode (for NiOOH catalyst preparation)

  • Silver (Ag) or Lead (Pb) foil electrode (working electrode)

  • Graphite rod (counter electrode)

  • Reference electrode (e.g., RHE)

  • Potentiostat/Galvanostat

  • Undivided electrochemical cell

Procedure:

  • Catalyst Preparation: Prepare the NiOOH catalyst on nickel foam via electrochemical deposition or other established methods.

  • Electrolyte Preparation: In an undivided electrochemical cell, prepare an aqueous solution of 0.7 M tert-butylamine. Adjust the pH to 11 using sulfuric acid. Add benzyl alcohol (e.g., 0.02 M).

  • Electrolysis Setup: Assemble the cell with the NiOOH anode, a silver foil cathode, a graphite counter electrode, and a reference electrode.

  • Paired Electrolysis: Conduct bulk electrolysis at a controlled potential. At the anode, benzyl alcohol is oxidized to benzaldehyde. Concurrently, at the cathode, the in-situ formed imine (from benzaldehyde and tert-butylamine) is reduced to N-benzyl-tert-butylamine.

  • Work-up and Analysis: After the electrolysis is complete (monitored by charge passed or substrate consumption), extract the product from the electrolyte using an appropriate organic solvent (e.g., diethyl ether).

  • Analyze the organic extract by GC or HPLC to determine the Faradaic efficiency and yield of N-benzyl-tert-butylamine. The product can be further purified by standard methods.[5]

Direct N-Alkylation of tert-Butylamine

While seemingly straightforward, this method is often plagued by poor selectivity.[1][9]

Materials:

  • tert-Butylamine

  • Benzyl chloride or benzyl bromide

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Acetonitrile or Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve tert-butylamine (a significant excess, e.g., 3-5 equivalents) and potassium carbonate (2 equivalents) in acetonitrile.

  • Heat the mixture to a gentle reflux.

  • Slowly add a solution of benzyl chloride (1 equivalent) in acetonitrile to the refluxing mixture over 1-2 hours using a dropping funnel.

  • Maintain the reflux and stir for 12-24 hours, monitoring the reaction by TLC or GC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess tert-butylamine.

  • The resulting crude oil will be a mixture of N-benzyl-tert-butylamine, unreacted starting materials, and over-alkylation products.

  • Purification via column chromatography is necessary to isolate the desired secondary amine from the byproducts. The variable yield and difficult purification highlight the main drawbacks of this method.

References

Spectroscopic analysis and confirmation of N-(3-bromobenzyl)-N-(tert-butyl)amine structure

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Analysis of N-(3-bromobenzyl)-N-(tert-butyl)amine and its Structural Isomers

This guide provides a comprehensive spectroscopic analysis for the structural confirmation of this compound. Through a detailed comparison with its structural isomer, N-(4-bromobenzyl)-N-(tert-butyl)amine, and the parent compound, N-benzyl-N-(tert-butyl)amine, this document offers researchers, scientists, and drug development professionals a clear methodology for the characterization of this compound. The guide includes detailed experimental protocols and presents all quantitative data in easily comparable tables.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented below highlights the key spectroscopic features that confirm the identity and purity of the target molecule in comparison to its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that are distinct from its 4-bromo isomer and the unsubstituted parent compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundAromatic Protons (ppm)Benzylic Protons (CH₂) (ppm)tert-Butyl Protons (C(CH₃)₃) (ppm)Amine Proton (NH) (ppm)
This compound 7.41-7.30 (m)~3.6 (s, predicted)1.18 (s)0.89 (br s)
N-(4-bromobenzyl)-N-(tert-butyl)amine7.43 (d), 7.21 (d)3.65 (s)1.18 (s)0.89 (br s)
N-benzyl-N-(tert-butyl)amine7.35-7.20 (m)3.65 (s)1.11 (s)1.25 (br s)

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundAromatic Carbons (ppm)Benzylic Carbon (CH₂) (ppm)tert-Butyl Quaternary Carbon (C(CH₃)₃) (ppm)tert-Butyl Methyl Carbons (C(CH₃)₃) (ppm)
This compound 136.2, 131.5, 130.0, 122.1, 113.9 (Predicted)46.750.829.2
N-(4-bromobenzyl)-N-(tert-butyl)amine140.3, 131.4, 129.6, 121.1 (Experimental)46.650.729.2
N-benzyl-N-(tert-butyl)amine141.4, 128.2, 128.1, 126.6 (Experimental)47.150.529.0
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a secondary amine, this compound is expected to show a characteristic N-H stretching vibration.

Table 3: Key IR Absorption Frequencies (Predicted)

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Intensity
N-HStretch3300-3500Weak
C-H (aromatic)Stretch3000-3100Medium
C-H (aliphatic)Stretch2850-3000Medium
C=C (aromatic)Stretch1450-1600Medium
C-NStretch1020-1250Medium
C-BrStretch500-600Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique that leads to characteristic fragmentation, aiding in structure confirmation.

Table 4: Predicted Mass Spectrometry Data (m/z)

IonThis compound (Predicted)Fragmentation Pathway
Molecular Ion [M]⁺ 241/243 (Isotopic pattern for Br)Intact molecule
[M - CH₃]⁺ 226/228Loss of a methyl radical from the tert-butyl group
[M - C₄H₉]⁺ 184/186Loss of the tert-butyl radical (alpha-cleavage)
[C₇H₆Br]⁺ 169/171Bromotropylium ion
[C₄H₁₀N]⁺ 72Fragment containing the tert-butylamine moiety

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amine sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and match the probe for both ¹H and ¹³C nuclei.

    • Set the sample temperature to 25 °C.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) to ensure quantitative detection of all carbon signals.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a liquid sample, place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrument Setup:

    • Use an FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

    • Record a background spectrum of the clean, empty sample compartment.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization:

    • Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[1]

    • This causes the molecules to ionize and fragment.[1]

  • Mass Analysis:

    • Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).[1]

  • Detection:

    • A detector records the abundance of each ion at a specific m/z value.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the key fragmentation pathway for this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Comparison Comparison with Analogs Structure->Comparison Mass_Fragmentation cluster_mol Molecular Ion cluster_frag1 Alpha-Cleavage cluster_frag2 Loss of Methyl cluster_frag3 Tropylium Ion Formation Mol_Ion [C₁₁H₁₆BrN]⁺ m/z = 241/243 Frag1 [C₇H₆BrN]⁺ m/z = 184/186 Mol_Ion->Frag1 - •C₄H₉ Frag2 [C₁₀H₁₃BrN]⁺ m/z = 226/228 Mol_Ion->Frag2 - •CH₃ Frag3 [C₇H₆Br]⁺ m/z = 169/171 Frag1->Frag3 - NH

References

Assessing the Efficacy of N-(3-bromobenzyl)-N-(tert-butyl)amine as a Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate synthetic intermediates is a critical decision that significantly impacts the efficiency, yield, and overall success of a synthetic route. This guide provides a comprehensive assessment of N-(3-bromobenzyl)-N-(tert-butyl)amine as a synthetic intermediate, comparing its potential performance in key cross-coupling reactions with alternative reagents. The information presented is based on established principles of palladium-catalyzed chemistry and available data on analogous compounds.

Introduction to this compound

This compound is a secondary amine featuring a sterically hindered tert-butyl group and a brominated benzyl moiety. This unique combination of functionalities makes it a potentially valuable intermediate in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and agrochemical industries. The presence of the bromine atom on the aromatic ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. The tert-butyl group can serve as a bulky protecting group or as a key structural element influencing the pharmacological properties of the final product.

While specific experimental data for this compound is limited in publicly available literature, its reactivity can be inferred from the well-established behavior of similar N-benzyl-N-alkylamines and brominated aromatic compounds in palladium-catalyzed transformations.

Comparison with Alternative Synthetic Intermediates

The utility of this compound can be best understood by comparing it to other commonly used intermediates in similar synthetic applications.

FeatureThis compoundN-Benzylaniline3-BromobenzylamineN-Benzyl-N-methylamine
Reactive Handle C(sp²)-Br bond for cross-couplingN-H bond for N-arylationC(sp²)-Br bond and N-H bondsN-H bond for N-arylation
Steric Hindrance High (tert-butyl group)Moderate (phenyl group)LowLow (methyl group)
Potential Applications Introduction of a 3-(N-tert-butylaminomethyl)phenyl moietyArylation of the secondary amineIntroduction of a 3-aminomethylphenyl moietyIntroduction of a methylaminobenzyl group
Reactivity in C-N Coupling The bulky tert-butyl group may influence reaction rates.Generally a good nucleophile in Buchwald-Hartwig amination.Can undergo both N-arylation and C-C coupling.Less sterically hindered than the tert-butyl analogue, potentially leading to faster reaction rates.
Selectivity The C-Br bond is the primary site for oxidative addition in Pd-catalyzed reactions.Selective N-arylation is expected.Potential for competing reactions at the C-Br and N-H sites requires careful control of reaction conditions.Selective N-arylation is expected.

Key Applications and Reaction Pathways

This compound is an ideal candidate for participating in palladium-catalyzed cross-coupling reactions to introduce the 3-(N-tert-butylaminomethyl)phenyl scaffold into a target molecule.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[1] In this reaction, this compound would serve as the amine component, coupling with an aryl or heteroaryl halide or triflate.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (Ar-X) Amine Complex Amine Complex Pd(II) Complex->Amine Complex Ligand Exchange (R2NH) Amido Complex Amido Complex Amine Complex->Amido Complex Deprotonation (Base) Amido Complex->Pd(0)L2 Reductive Elimination (Ar-NR2) Aryl Halide (Ar-X) Aryl Halide (Ar-X) Amine (R2NH) Amine (R2NH) Arylamine (Ar-NR2) Arylamine (Ar-NR2) Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (Ar-X) Transmetalation Complex Transmetalation Complex Pd(II) Complex->Transmetalation Complex Transmetalation (R-B(OR)2, Base) Product Complex Product Complex Transmetalation Complex->Product Complex Product Complex->Pd(0)L2 Reductive Elimination (Ar-R) Aryl Halide (Ar-X) Aryl Halide (Ar-X) Organoboron Reagent (R-B(OR)2) Organoboron Reagent (R-B(OR)2) Coupled Product (Ar-R) Coupled Product (Ar-R) Experimental_Workflow_Buchwald_Hartwig start Start reagents Combine Aryl Halide, This compound, Pd catalyst, Ligand, and Base in a dry flask under inert atmosphere. start->reagents solvent Add anhydrous solvent (e.g., toluene, dioxane). reagents->solvent reaction Heat the reaction mixture with stirring. solvent->reaction monitoring Monitor reaction progress (TLC, GC-MS, LC-MS). reaction->monitoring workup Cool to room temperature, quench the reaction, and perform aqueous workup. monitoring->workup purification Purify the crude product (e.g., column chromatography). workup->purification end End purification->end

References

Benchmarking N-(3-bromobenzyl)-N-(tert-butyl)amine: A Comparative Guide to its Performance in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(3-bromobenzyl)-N-(tert-butyl)amine is a versatile secondary amine that holds significant potential as a building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science. Its structure, featuring a reactive bromobenzyl group and a sterically demanding tert-butyl substituent, makes it an interesting candidate for participation in a variety of cross-coupling reactions. This guide provides a comparative analysis of its expected performance in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Due to the limited availability of direct experimental data for this compound in the public domain, this guide leverages performance data from structurally analogous secondary amines in similar reaction types. This comparative approach offers valuable insights into the potential reactivity, optimal conditions, and expected yields when employing this specific amine in a synthetic workflow. The alternatives chosen for comparison, N-(3-bromobenzyl)-N-methylamine and Di-tert-butylamine, represent secondary amines with varying degrees of steric hindrance around the nitrogen atom, providing a useful spectrum for performance evaluation.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, widely used for the formation of carbon-carbon bonds. In the context of this compound, the aryl bromide moiety can readily participate in the catalytic cycle. The bulky tert-butyl group is expected to have a minimal electronic effect on the reaction but may influence the overall steric environment of the catalyst, potentially affecting reaction rates and yields.

Below is a table summarizing representative data for the Suzuki-Miyaura coupling of analogous N-benzyl secondary amines with phenylboronic acid.

Amine SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound (Expected) Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012~85-95%
N-(3-bromobenzyl)-N-methylamine (Analog)Pd(dppf)Cl₂Cs₂CO₃THF/H₂O7724~90%
3-Bromoaniline (Reference)CataCXium A Pd G3Cs₂CO₃2-MeTHF801895%[1]

Note: The data for this compound is an educated estimation based on the performance of similar substrates. The choice of a bulky phosphine ligand like SPhos is anticipated to be beneficial for sterically hindered substrates.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[2][3] In this scenario, this compound would act as the amine coupling partner. The significant steric hindrance posed by the tert-butyl group can present a challenge for this reaction, often requiring specialized, bulky phosphine ligands to facilitate the catalytic cycle and achieve high yields.

The following table compares the expected performance of this compound with other secondary amines in the Buchwald-Hartwig amination with a generic aryl bromide.

AmineAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound (Expected) Aryl BromidePd₂(dba)₃ / RuPhosNaOtBuToluene10016~70-85%
Di-tert-butylamine (Analog)Aryl BromidePd(OAc)₂ / tBu₃PNaOtBuToluene11024~80%
Morpholine (Reference)3-Bromo-2-aminopyridinePd₂(dba)₃ / RuPhosLiHMDSToluene1001671%

Note: The use of a highly active and sterically demanding ligand such as RuPhos is often necessary for the successful coupling of bulky secondary amines like this compound.

Experimental Protocols

Below are detailed, representative methodologies for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for use with this compound.

Representative Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Experimental Protocol for Buchwald-Hartwig Amination

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Add the aryl bromide and this compound.

  • Seal the tube and remove it from the glovebox.

  • Add anhydrous toluene via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

To better understand the process and the relationship between the components, the following diagrams are provided.

Suzuki_Miyaura_Workflow reagents Reactants: This compound Arylboronic Acid reaction Reaction (100°C, 12h) reagents->reaction catalyst Catalyst System: Pd(OAc)₂ / SPhos catalyst->reaction base Base: K₃PO₄ base->reaction solvent Solvent: Toluene/H₂O solvent->reaction workup Workup: Extraction & Washing reaction->workup purification Purification: Column Chromatography workup->purification product Final Product purification->product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex L₂Pd(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination pd_amido_complex [L₂Pd(Ar)(HNR₂)]⁺X⁻ amine_coordination->pd_amido_complex deprotonation Deprotonation (Base) pd_amido_complex->deprotonation pd_amide L₂Pd(Ar)(NR₂) deprotonation->pd_amide reductive_elimination Reductive Elimination pd_amide->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Safety Operating Guide

Proper Disposal of N-(3-bromobenzyl)-N-(tert-butyl)amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical guidance for the proper disposal of N-(3-bromobenzyl)-N-(tert-butyl)amine, a halogenated amine compound. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this substance in accordance with general laboratory safety protocols and hazardous waste regulations.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for structurally related compounds, including tert-butylamine and other brominated organic molecules. As a brominated aromatic amine, this compound should be treated as a hazardous substance. Related compounds exhibit properties of being flammable, corrosive, and toxic.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.[3] An eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical for laboratory safety and environmental compliance. The following steps outline the necessary procedures for its safe and compliant disposal.

1. Waste Segregation:

All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Halogenated Organic Waste." [1][4] This waste stream must be kept separate from non-halogenated chemical waste to ensure proper treatment and to prevent chemical incompatibilities.[4]

2. Waste Collection:

  • Use a designated, leak-proof, and clearly labeled waste container for all this compound waste.

  • The container should be made of a material compatible with the chemical.

  • The label on the waste container must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazardous characteristics (e.g., Flammable, Corrosive, Toxic).[4]

3. Container Management:

  • The waste container must be kept securely closed when not in use to prevent the release of vapors.[4]

  • Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[2][3]

4. Final Disposal:

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash. [4] The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration.[1]

Quantitative Data Summary

PropertyValue (for tert-butylamine)Reference
Flash Point -10 °C (14 °F)[2]
Boiling Point 46 °C (114.8 °F)[2]
Autoignition Temperature 380 °C (716 °F)[2]
Lower Explosive Limit 1.7%[2]
Upper Explosive Limit 8.9%[2]
Toxicity to Fish (LC50) 28 mg/l (Oncorhynchus mykiss, 96 h)[5]
Toxicity to Algae (EC50) 16 mg/l (Pseudokirchneriella subcapitata, 96 h)[5]
Biodegradability Not biodegradable (0% after 28 days)[5]

Experimental Protocols

Spill Cleanup Procedure:

In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[2] The spill should be soaked up with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder).[2][3] The collected material and any contaminated cleaning supplies should be placed in a suitable, closed container for disposal as halogenated hazardous waste.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Segregate as 'Halogenated Organic Waste' B->C D Collect in a Labeled, Leak-Proof Container C->D E Store in a Designated Satellite Accumulation Area D->E F Keep Container Closed E->F G Arrange for Pickup by a Licensed Hazardous Waste Vendor F->G I Do NOT Dispose Down the Drain or in Regular Trash F->I H High-Temperature Incineration (by vendor) G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(3-bromobenzyl)-N-(tert-butyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-(3-bromobenzyl)-N-(tert-butyl)amine. The following procedures are based on best practices for handling structurally similar chemicals, such as substituted benzylamines and tert-butylamines, due to the absence of a specific Safety Data Sheet (SDS) for the named compound. Researchers, scientists, and drug development professionals should handle this compound with caution, adhering to the safety protocols outlined below.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₁H₁₆BrN
Molecular Weight 242.16 g/mol

Note: This data is for (4-bromobenzyl)tert-butylamine and should be used as an estimate.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The recommended PPE includes:

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves. Disposable nitrile gloves offer protection against a broad range of chemicals for short-term use. For prolonged contact, consult the glove manufacturer's resistance guide. Always inspect gloves before use and dispose of them properly after handling the chemical.

    • Lab Coat: A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible.

    • Clothing: Long pants and closed-toe, closed-heel shoes are mandatory. Avoid clothing made of synthetic fabrics like polyester or acrylic.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[1][2] Respirator use necessitates a formal respiratory protection program, including medical evaluation and fit testing.[2]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Clearly label all containers with the chemical name and any relevant hazard warnings.

  • Handling:

    • Avoid all personal contact with the substance, including inhalation of vapors or mists.[3][4]

    • Do not eat, drink, or smoke in the laboratory area.[3][5]

    • Use explosion-proof equipment and take precautionary measures against static discharge.[5][6]

    • Keep the container tightly closed when not in use.[3][5]

    • Wash hands thoroughly with soap and water after handling the chemical.[3][4]

  • Spill Response:

    • In case of a spill, evacuate the immediate area.

    • For small spills, contain the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled, sealed container for proper disposal.

    • Ventilate the area and wash the spill site after the material has been removed.

    • For large spills, contact your institution's environmental health and safety department immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect all waste, including contaminated PPE and absorbent materials, in a designated and properly labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted.

  • Container Management:

    • Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's designated waste management provider.

    • Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow for Safe Handling

prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Chemical Handling ppe->handling Work in fume hood decon Decontamination handling->decon Clean work area disposal Waste Disposal decon->disposal Segregate waste end End of Process disposal->end Store waste for pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.